6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-12(13-6-4-3-5-7-13)14-16-10-8-15(2)9-11-17-14/h3-7H,1,8-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFMUGPSYWPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C(=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674916 | |
| Record name | 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-41-2 | |
| Record name | Tetrahydro-6-methyl-2-(1-phenylethenyl)-4H-1,3,6,2-dioxazaborocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(1-phenylethenyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, a heterocyclic organoboron compound with potential applications in organic synthesis and medicinal chemistry. The guide details a robust two-stage synthetic strategy, commencing with the preparation of the key intermediate, (1-phenylvinyl)boronic acid, followed by its condensation with N-methyldiethanolamine. This document offers in-depth procedural details, discusses the underlying chemical principles, and provides predicted characterization data to aid in the successful synthesis and identification of the target compound. The methodologies presented are grounded in established chemical literature, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound belongs to the class of dioxazaborocanes, which are bicyclic boronate esters featuring a transannular dative bond between the nitrogen and boron atoms. This structural motif imparts enhanced stability compared to the corresponding boronic acids, making them attractive reagents in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of the 1-phenylvinyl substituent offers a versatile handle for further functionalization, rendering the target molecule a valuable building block in the synthesis of complex organic molecules.
The synthesis of this compound is most effectively approached via a convergent two-step synthesis, as illustrated in the workflow diagram below. This strategy allows for the independent preparation and purification of the key precursors, ensuring a high-quality final product.
Figure 1: A diagram illustrating the two-stage synthetic approach to this compound.
Synthesis of the Precursor: (1-phenylvinyl)boronic acid
The synthesis of (1-phenylvinyl)boronic acid is a critical first step. While this compound is commercially available, its synthesis in the laboratory can be achieved through several established methods. The hydroboration of phenylacetylene is a common and effective approach.
Recommended Method: Hydroboration of Phenylacetylene
The hydroboration of terminal alkynes, such as phenylacetylene, with a suitable boron source, like pinacolborane (HBpin), followed by hydrolysis, provides a direct route to the corresponding vinylboronic acid. This reaction typically proceeds with anti-Markovnikov selectivity to yield the (E)-vinylboronate, which upon hydrolysis gives the desired product. However, for the synthesis of α-substituted vinylboronates, alternative catalytic systems or synthetic routes may be necessary. For the purpose of this guide, we will focus on a method that favors the formation of the desired α-substituted product.
A palladium-catalyzed Mizoroki-Heck reaction between an aryl triflate and a vinyl boronate can provide α-vinyl boronates with high regioselectivity.[3] Alternatively, direct borylation of 1,1-disubstituted alkenes can also yield the desired product.
For a more direct, albeit potentially less regioselective in some cases, approach, the hydroboration of phenylacetylene can be influenced by the choice of catalyst. While many catalysts give the (E)-β-vinylboronate, certain conditions can favor the α-isomer.
Given the commercial availability of (1-phenylvinyl)boronic acid, for many applications, direct purchase may be the most time-efficient approach.
Synthesis of this compound
The final step in the synthesis is the condensation of (1-phenylvinyl)boronic acid with N-methyldiethanolamine. This reaction forms the stable dioxazaborocane ring system.[4][5]
Reaction Mechanism
The formation of the dioxazaborocane is a dehydration reaction between the boronic acid and the diol moieties of N-methyldiethanolamine. The lone pair of the nitrogen atom forms a dative bond with the empty p-orbital of the boron atom, resulting in a tetracoordinate boron center and the characteristic bicyclic structure.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"physical and chemical properties of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane"
An In-depth Technical Guide to 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, organoboron compounds have emerged as remarkably versatile and valuable tools.[1][2][3] Among these, this compound stands out as a molecule of significant interest, combining the unique features of a vinylboronate ester with the enhanced stability of a dioxazaborocane scaffold. This guide provides a comprehensive overview of the postulated physical and chemical properties, expected reactivity, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
The vinylboronate moiety serves as a versatile synthetic handle, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5] The dioxazaborocane framework, characterized by an intramolecular nitrogen-boron dative bond, imparts increased stability to the boronic ester, rendering it more robust towards hydrolysis compared to its acyclic or pinacol-based counterparts.[6][7][8] This enhanced stability is a crucial attribute for applications in multi-step synthesis and for the development of boron-containing drug candidates.[1][9][10]
Molecular Structure and Bonding
The structure of this compound, with the CAS number 1150114-41-2, is characterized by a central eight-membered dioxazaborocane ring.[11][12] This ring system is formed by the condensation of N-methyldiethanolamine and (1-phenylvinyl)boronic acid. A key feature of this structure is the coordinative bond between the nitrogen atom and the boron atom, which significantly influences the compound's electronic properties and stability.[7][8][13] The boron atom is also bonded to a 1-phenylvinyl group, a functionality known for its diverse reactivity in organic synthesis.[14][15][16]
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01776A [pubs.rsc.org]
- 5. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 1150114-41-2 [chemicalbook.com]
- 12. keyorganics.net [keyorganics.net]
- 13. Chimie Moléculaire, Macromoléculaire et Matériaux (C3M) : Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties [c3m.espci.fr]
- 14. Report: Reactivity of Vinyl Boronates in Enantioselective Ene and Hetero-Ene Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 15. Report: Reactivity of Vinyl Boronates in Enantioselective Ene and Hetero-Ene Reactions (57th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 16. Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02623F [pubs.rsc.org]
An In-depth Technical Guide to 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
CAS Number: 1150114-41-2
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, a key organoboron reagent for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its chemical identity, synthesis, core applications, and the underlying principles that make it a valuable tool in modern chemistry.
Introduction: The Strategic Advantage of MIDA Boronates
This compound is the N-methyliminodiacetic acid (MIDA) boronate ester of (1-phenylvinyl)boronic acid.[1][2] The significance of this compound lies in its membership to the MIDA boronate family, a class of exceptionally stable, crystalline, and chromatography-compatible surrogates for often unstable boronic acids.[3][4]
Boronic acids are cornerstones of modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility can be hampered by inherent instability, leading to decomposition and challenges in purification and long-term storage. The MIDA ligand, N-methyliminodiacetic acid, forms a stable, tricoordinate boronate ester that effectively "protects" the boronic acid functionality.[5] This protection is reversible under mild basic conditions, allowing for the slow and controlled release of the reactive boronic acid in situ. This feature is particularly advantageous for iterative cross-coupling strategies, a powerful approach for the systematic assembly of complex molecules.[3][4][6]
This guide will focus on the synthesis, properties, and application of this compound as a stable and reliable source of the 1-phenylvinyl nucleophile in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1150114-41-2 | [1][2] |
| Molecular Formula | C₁₃H₁₈BNO₂ | [1][2] |
| Molecular Weight | 231.1 g/mol | [7] |
| Appearance | White to off-white solid (typical for MIDA boronates) | Inferred from general properties |
| Purity | >95% (typical commercial grade) | [1] |
| Storage Conditions | Store at -20°C for long-term stability | [7] |
Safety and Handling:
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling laboratory chemicals should be observed. It is recommended to:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Synthesis of this compound
The synthesis of MIDA boronates is typically achieved through the condensation of the corresponding boronic acid with N-methyliminodiacetic acid (MIDA). A more direct and milder method involves the use of MIDA anhydride. Below is a detailed, representative protocol for the synthesis of the title compound from (1-phenylvinyl)boronic acid.
Reaction Scheme
Caption: Synthesis of the target MIDA boronate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of MIDA boronates.
Materials:
-
(1-phenylvinyl)boronic acid (1.00 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (3.00 equiv)
-
Anhydrous dioxane
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (round-bottomed flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add (1-phenylvinyl)boronic acid (1.00 equiv) and MIDA anhydride (3.00 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane via syringe to form a suspension.
-
Heating: Heat the reaction mixture to 70°C with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed. Typically, the reaction is complete within 24 hours, often indicated by the formation of a white precipitate.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield this compound as a solid.
-
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Its stability allows for precise control over the release of the reactive (1-phenylvinyl)boronic acid, enabling the synthesis of complex molecules containing the 1-phenylvinyl moiety.
The Catalytic Cycle and the Role of MIDA Boronates
The Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A key step is the transmetalation of the organic group from boron to palladium. MIDA boronates are generally unreactive under anhydrous cross-coupling conditions because the sp³-hybridized boron center is coordinatively saturated.[5] The presence of a mild aqueous base facilitates the hydrolysis of the MIDA ester, slowly releasing the sp²-hybridized, reactive boronic acid, which can then participate in the catalytic cycle.
Caption: The Suzuki-Miyaura cycle with MIDA boronate.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Solvent (e.g., a mixture of toluene and water)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 10:1).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion: A Versatile Building Block for Drug Discovery
This compound stands out as a highly practical and versatile reagent in organic synthesis. Its exceptional stability, ease of handling, and controlled reactivity make it an invaluable tool for the introduction of the 1-phenylvinyl moiety into complex molecular architectures. For researchers in drug discovery and development, the reliability of this MIDA boronate in Suzuki-Miyaura cross-couplings facilitates the synthesis of novel compounds and the diversification of lead structures, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. keyorganics.net [keyorganics.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-fount.com [bio-fount.com]
Navigating the Stability and Storage of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Protective Embrace of the Dioxazaborocane Moiety
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane is a specialized organoboron compound that plays a crucial role in modern synthetic chemistry. At its core, it is a protected form of (1-phenylvinyl)boronic acid. The parent vinyl boronic acids are known to be inherently unstable, susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can significantly limit their shelf-life and utility in cross-coupling reactions.[1]
The genius of this compound lies in the N-methyldiethanolamine (dioxazaborocane) protecting group. This bicyclic structure is formed by the condensation of the boronic acid with N-methyldiethanolamine, creating a dative bond between the nitrogen and the boron atom. This intramolecular coordination significantly enhances the stability of the boronic acid, rendering it a more robust and handleable reagent for a variety of chemical transformations.
This guide will dissect the factors influencing the stability of this compound and provide clear, actionable protocols for its storage and handling to ensure its efficacy in your research endeavors.
Chemical Stability Profile
The stability of this compound is a multifactorial issue, primarily governed by its susceptibility to hydrolysis, oxidation, and polymerization of the vinyl group. The dioxazaborocane structure provides substantial kinetic and thermodynamic stability compared to the free boronic acid or even other common boronic esters like pinacol esters.[2]
Key Factors Influencing Stability:
-
Hydrolysis: The tetracoordinate nature of the boron atom, due to the N→B dative bond, imparts significant resistance to hydrolysis. However, under strongly acidic or basic conditions, or in the presence of excess water, the equilibrium can shift, leading to the release of the parent boronic acid and N-methyldiethanolamine.[3] The liberated vinyl boronic acid is then prone to rapid degradation.
-
Oxidation: The carbon-boron bond is susceptible to oxidative cleavage. While the dioxazaborocane moiety offers some protection, exposure to strong oxidizing agents or even atmospheric oxygen over prolonged periods can lead to degradation.[4]
-
Polymerization: The presence of the 1-phenylvinyl group introduces the potential for radical or thermally induced polymerization. This is a common instability pathway for vinyl-substituted organometallics.
-
Protodeboronation: This is a significant degradation pathway for many boronic acids, where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. The stability of the dioxazaborocane adduct helps to mitigate this process under neutral conditions.
The interplay of these factors dictates the optimal conditions for storage and handling, which are designed to minimize exposure to moisture, oxygen, light, and elevated temperatures.
Recommended Storage Conditions
To maintain the integrity and reactivity of this compound, adherence to specific storage protocols is paramount. The following recommendations are based on available supplier data and an understanding of the compound's chemical nature.
| Storage Duration | Temperature | Atmosphere | Light Conditions |
| Short-term (1-2 weeks) | -4°C | Inert gas (Argon or Nitrogen) | Amber vial/darkness |
| Long-term (1-2 years) | -20°C | Inert gas (Argon or Nitrogen) | Amber vial/darkness |
Data synthesized from supplier information.[5]
Causality Behind the Recommendations:
-
Low Temperature (-4°C to -20°C): Reduced temperatures are crucial for minimizing the rate of all potential degradation pathways, including hydrolysis, oxidation, and the potential for polymerization of the vinyl group. The lower temperature for long-term storage provides a more robust safeguard against slow degradation over time.
-
Inert Atmosphere (Argon or Nitrogen): The exclusion of atmospheric oxygen and moisture is the most critical factor in preventing oxidative degradation and hydrolysis. The compound should be stored under a blanket of a dry, inert gas.
-
Protection from Light (Amber vial/darkness): Light, particularly UV light, can provide the energy to initiate radical-based polymerization of the vinyl moiety or contribute to other degradation pathways. Storing the compound in an amber vial and in a dark location is a necessary precaution.
Experimental Protocols: Handling and Use
Proper handling techniques are essential to prevent the introduction of contaminants that can compromise the stability of this compound.
Step-by-Step Handling Procedure:
-
Inert Atmosphere Transfer: All transfers and aliquoting of the solid material should be performed under an inert atmosphere, preferably within a glovebox. If a glovebox is not available, a Schlenk line with proper technique can be used to maintain an inert environment.
-
Use of Dry Solvents: When preparing solutions, always use anhydrous solvents. The presence of water can initiate hydrolysis.
-
Avoid Incompatible Materials: Do not store the compound or its solutions in contact with materials that could catalyze its decomposition. This includes avoiding acidic or basic glassware contamination.
-
Minimize Headspace: When storing partially used vials, it is advisable to backfill the headspace with an inert gas before sealing to minimize the amount of residual oxygen and moisture.
-
Equilibration to Room Temperature: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
Visualization of Stability Factors and Degradation Pathways
The following diagram illustrates the key external factors that can impact the stability of this compound and its potential degradation pathways.
Caption: Factors influencing the stability of this compound.
Conclusion
This compound is a valuable and stabilized precursor for the versatile (1-phenylvinyl)boronic acid. Its enhanced stability is a direct result of the protective dioxazaborocane moiety. However, this stability is not absolute. By understanding the underlying chemical principles of its potential degradation and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity and reactivity of this important synthetic building block, leading to more reliable and reproducible experimental outcomes.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-fount.com [bio-fount.com]
"solubility of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in organic solvents"
An In-Depth Technical Guide to the Solubility of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of MIDA Boronates
For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of successful experimental design, from reaction optimization to formulation. This compound, a member of the N-methyliminodiacetic acid (MIDA) boronate family, represents a class of exceptionally stable and versatile building blocks in modern organic synthesis.[1][2][3] While their stability is a significant advantage over traditional boronic acids, a thorough understanding of their solubility in various organic solvents is crucial for their effective application.[1][2]
This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive peer-reviewed quantitative solubility data for this specific compound, this document synthesizes established principles of solubility, qualitative information on MIDA boronates, and analogous data from related boronic acid derivatives. Furthermore, we present a robust, step-by-step experimental protocol to empower researchers to determine precise solubility values in their own laboratory settings.
Unveiling this compound: A Structural Overview
This compound is an organoboron compound featuring a boron atom protected by an N-methyliminodiacetic acid (MIDA) ligand. This protection strategy imparts remarkable stability, rendering the compound tolerant to air, moisture, and silica gel chromatography, a significant improvement over the often-unstable corresponding boronic acids.[1][2][3]
Caption: Key properties of the target compound.
The structure of this compound incorporates several key features that dictate its solubility:
-
The MIDA Ligand: The dioxazaborocane ring introduces polarity and potential hydrogen bond accepting sites.
-
The Phenylvinyl Group: The presence of the aromatic phenyl ring and the vinyl group contributes to the molecule's nonpolar character.
-
The Methyl Group: The N-methyl group adds to the overall size and steric hindrance of the molecule.
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of this compound in a given organic solvent will be governed by the balance of its polar and nonpolar characteristics and the intermolecular forces at play.
-
Polar Solvents: Protic solvents (e.g., alcohols) can engage in hydrogen bonding, while aprotic polar solvents (e.g., DMSO, DMF, acetone) interact through dipole-dipole forces. The polar MIDA portion of the molecule is expected to interact favorably with these solvents.
-
Nonpolar Solvents: Solvents with low dielectric constants (e.g., toluene, hexanes) will primarily interact with the nonpolar phenylvinyl substituent through van der Waals forces.
Given its hybrid nature, it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents, particularly those with intermediate polarity.
Qualitative Solubility Profile of MIDA Boronates
MIDA boronates are generally recognized for their good solubility in many organic solvents, which facilitates their use in a variety of chemical reactions.[4] Common solvents successfully employed in reactions involving MIDA boronates include:[4]
-
Tetrahydrofuran (THF)
-
Dioxane
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone
-
1,2-dichloroethane
For MIDA boronates with higher polarity, solvent mixtures such as ethyl acetate/acetone or THF/diethyl ether can be effective.[4] It is important to note that prolonged exposure to aqueous or alcoholic solvents, especially with heating or in the presence of a base, can lead to the hydrolysis of the MIDA ligand.[4]
Analogous Solubility Data: Insights from Phenylboronic Acid and its Esters
| Compound | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |
| Phenylboronic Acid | Moderate | High | High | High | Very Low |
| Phenylboronic Acid Pinacol Ester | High | High | High | High | Moderate |
| Phenylboronic Acid Azaester | Very High | High | High | Moderate | Low |
| Caption: Comparative solubility of phenylboronic acid and its esters.[6] |
Experimental Protocol for Quantitative Solubility Determination: A Dynamic Approach
To obtain precise solubility data, an experimental determination is essential. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of solid compounds in organic solvents.[8] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.
Materials and Apparatus
-
This compound (analytical grade)
-
Organic solvents of interest (high purity)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with precise temperature control (e.g., ±0.1 °C)
-
Calibrated thermometer or temperature probe
-
Analytical balance (±0.0001 g)
-
Luminance probe or a laser beam and detector for turbidity measurement (optional, for enhanced precision)
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using the circulating bath.[8]
-
Observation: Continuously monitor the sample for the disappearance of the solid phase. The temperature at which the last solid particles dissolve is the saturation temperature for that specific composition. For higher accuracy, the disappearance of turbidity can be measured using a luminance probe.
-
Data Collection: Record the saturation temperature for several samples with different known compositions (mole fractions).
-
Data Analysis: Plot the saturation temperature as a function of the mole fraction of the solute. This plot constitutes the solubility curve for the compound in the tested solvent.
Caption: Workflow for dynamic solubility determination.
Data Presentation
The experimentally determined solubility data should be tabulated for clarity and ease of comparison.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Acetonitrile | 25 | Experimental Value | Calculated Value |
| e.g., Dichloromethane | 25 | Experimental Value | Calculated Value |
| e.g., Toluene | 25 | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
| Caption: Template for recording quantitative solubility data. |
Conclusion and Future Outlook
This compound, as a representative MIDA boronate, is anticipated to exhibit good solubility in a range of common organic solvents, a property that underpins its utility in synthetic chemistry. While this guide provides a strong theoretical and qualitative framework, the detailed experimental protocol herein empowers researchers to establish precise, quantitative solubility data tailored to their specific applications. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of these remarkable building blocks in drug discovery and materials science.
References
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
"hazards and safety precautions for 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane"
An In-depth Technical Guide to the Hazards and Safety Precautions for 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
Introduction
This compound is an organoboron compound featuring a dioxazaborocane heterocyclic motif. Such compounds, particularly boronic acid derivatives, are pivotal in modern organic synthesis.[1][2] Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[3] The dioxazaborocane structure in this specific reagent is a type of protecting group for the boronic acid functionality, enhancing its stability and ease of handling compared to free boronic acids.
While many boronic acid derivatives are regarded as having low intrinsic toxicity and being environmentally benign, a comprehensive understanding of their handling, potential reactivity hazards, and emergency procedures is critical for ensuring laboratory safety.[4][5] This is particularly true when considering the energetic nature of the chemical transformations in which they are employed. This guide provides an in-depth analysis of the known and inferred hazards associated with this compound and the critical safety measures required for its use, especially in the context of its primary application in Suzuki-Miyaura cross-coupling reactions.
Hazard Identification and Risk Assessment
Predicted GHS Classification
Based on information for similar boronic acid MIDA esters and general organoboron compounds, the following GHS classification can be inferred.[6][7]
| Category | Information |
| GHS Pictograms |
|
| Signal Word | Warning |
| Hazard Statements | H303: May be harmful if swallowed. H313: May be harmful in contact with skin. H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H333: May be harmful if inhaled. H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Toxicological Profile
Organoboron compounds are generally considered to have low toxicity.[2] The ultimate metabolic byproduct of many organoboron compounds is boric acid, a substance with a lethal dose level in humans comparable to that of sodium chloride.[8] However, acute exposure to boron compounds can cause irritation to the skin, eyes, and respiratory tract.[7][9] Ingestion of high concentrations of boron can lead to more severe toxic effects.[9][10] Given the crystalline, solid nature of this reagent, the primary routes of exposure for researchers are inhalation of dust and dermal contact.
Critical Hazard in Application: Thermal Runaway in Suzuki-Miyaura Coupling
While the reagent itself poses a moderate hazard, its application in Suzuki-Miyaura cross-coupling reactions introduces a significant process safety risk: the potential for a thermal runaway.[11][12] Research has demonstrated that the coupling of vinylboron species with aryl halides can generate a substantial exotherm, a release of heat that can, if not properly controlled, lead to a rapid increase in temperature and pressure within the reaction vessel.[11][13]
Several factors can exacerbate this thermal hazard:
-
Solvent Choice: Solvents commonly used in these reactions, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), have relatively low boiling points and can decompose exothermically at elevated temperatures. The heat from the primary reaction can trigger the decomposition of the solvent, leading to a dangerous runaway scenario.[11][12]
-
Aqueous Systems: The presence of water has been shown to significantly increase both the rate and the magnitude of the exotherm in these coupling reactions.[11]
-
Scale: An exothermic reaction that is easily managed at a 1-gram scale can become a serious hazard when scaled up to 100 grams or more, as the ability to dissipate heat does not scale linearly with the reaction volume.[13]
The maximum temperature of a synthesis reaction (MTSR) can easily exceed the boiling point of the solvent, creating a risk of vessel over-pressurization and rupture.[11] Therefore, it is imperative that calorimetry studies (e.g., using a Reaction Calorimeter, RC1) are performed to understand the thermal profile of a specific Suzuki-Miyaura reaction before any attempt at scale-up.[12] This allows for the implementation of appropriate engineering controls, such as adequate cooling capacity and controlled addition of reagents, to maintain a safe operating temperature.
Safe Handling and Storage Protocols
A disciplined approach to handling and storage is essential to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities or when there is a risk of splashing, chemical splash goggles should be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact. Gloves should be inspected for defects before use and replaced immediately if contaminated or damaged.
-
Protective Clothing: A standard laboratory coat should be worn and kept buttoned to protect street clothing.
-
Respiratory Protection: If handling the powder outside of a fume hood where dust generation is possible, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.
Engineering Controls
-
Ventilation: All weighing and transfers of the solid material should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred location for all manipulations to minimize the inhalation of any airborne dust.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of where the compound is handled.
Storage Requirements
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. One supplier recommends storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years).[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
Prompt and correct responses to emergencies can significantly reduce the severity of an incident.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material. Avoid generating dust.
-
Collect: Place the spilled material into a clean, dry, labeled container for disposal.
-
Clean: Wipe the spill area with a damp cloth, and then decontaminate with soap and water.
-
Dispose: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: The compound itself is not combustible.[14] In the event of a fire in the surrounding area, use an extinguishing agent appropriate for the type of fire (e.g., dry chemical, carbon dioxide, water spray, or foam).
-
Hazards from Combustion: While the compound is not flammable, containers may burn. Fire may produce irritating or toxic gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Emergency Response Workflow
Waste Disposal
All waste materials, including the compound itself and any contaminated items, must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable synthetic reagent that presents a low to moderate intrinsic hazard profile, primarily related to irritation upon contact or inhalation. However, the most significant risk associated with this compound arises from its use in Suzuki-Miyaura cross-coupling reactions, which have a documented potential for dangerous thermal runaways. A thorough understanding of both the compound's properties and the energetic profile of the reactions it facilitates is paramount. By adhering to rigorous safety protocols, utilizing appropriate personal protective equipment and engineering controls, and performing careful thermal analysis before scaling up reactions, researchers can safely harness the synthetic power of this versatile organoboron compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. bio-fount.com [bio-fount.com]
- 7. aksci.com [aksci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, a member of the N-methyliminodiacetic acid (MIDA) protected boronic acid family, represents a key reagent in contemporary organic synthesis. This technical guide provides a comprehensive overview of its structure, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. By delving into the underlying principles of its reactivity and stability, this document aims to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in the construction of complex molecular architectures.
Introduction: The Rise of Protected Boronic Acids
Boronic acids have become indispensable tools in organic chemistry, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the inherent instability of some boronic acids, particularly vinylboronic acids, can limit their utility. They are prone to decomposition via oxidation and protodeboronation, which can lead to reduced yields and purification challenges.
To address these stability issues, various protecting groups have been developed. Among the most successful are those that form cyclic esters or amides with the boronic acid moiety. The 1,3,6,2-dioxazaborocane scaffold, derived from N-methyldiethanolamine, has emerged as a particularly effective protecting group. This framework sequesters the reactive boronic acid, enhancing its stability and allowing for easier handling and purification. The title compound, this compound, is an example of such a protected vinylboronic acid, poised for use in a variety of synthetic transformations.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below:
| Property | Value | Reference |
| CAS Number | 1150114-41-2 | [4] |
| Molecular Formula | C13H18BNO2 | [5] |
| Molecular Weight | 231.10 g/mol | [6] |
| Structure | A bicyclic structure featuring a boron atom integrated into an eight-membered ring with two oxygen and one nitrogen atom. The boron is also bonded to a 1-phenylvinyl group. | [7] |
The key to the stability of this compound lies in the dative bond between the nitrogen and boron atoms within the dioxazaborocane ring.[8] This interaction reduces the Lewis acidity of the boron center, thereby diminishing its susceptibility to degradation.
Caption: Generalized structure of the dioxazaborocane core.
Synthesis
The synthesis of this compound is typically achieved through the condensation of (1-phenylvinyl)boronic acid with N-methyldiethanolamine.[7] This straightforward reaction proceeds with the removal of water, often aided by azeotropic distillation or the use of a dehydrating agent.
Caption: General synthetic scheme.
The choice of solvent and reaction conditions can be critical to achieving high yields and purity. Anhydrous solvents are generally preferred to drive the equilibrium towards the product.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[3] This compound serves as a stable and efficient source of the 1-phenylvinyl nucleophile, which can be coupled with a wide range of organic halides and triflates.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Key Advantages in Suzuki-Miyaura Coupling
The use of this compound in Suzuki-Miyaura coupling offers several advantages:
-
Enhanced Stability: The dioxazaborocane protecting group significantly improves the shelf-life and handling characteristics of the vinylboronic acid.[9]
-
Controlled Release: The active boronic acid is liberated in situ under the basic conditions of the Suzuki-Miyaura reaction, ensuring its availability at the point of catalytic turnover.
-
Broad Substrate Scope: This reagent can be coupled with a diverse array of aryl, heteroaryl, and vinyl halides, providing access to a wide range of substituted styrenes and dienes.[10][11]
-
High Yields and Selectivity: The use of this stable boronic acid precursor often leads to high yields and excellent regio- and stereoselectivity in the coupled products.[12]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Potential Applications in Drug Discovery and Development
The 1-phenylvinyl motif is a valuable structural element in medicinal chemistry. Its incorporation into drug candidates can influence pharmacokinetic and pharmacodynamic properties. The ability to efficiently synthesize molecules containing this fragment via Suzuki-Miyaura coupling makes this compound a valuable tool for drug discovery programs.[1] For instance, the pyrimidine core, often found in pharmaceuticals, can be functionalized using such coupling reactions.[13]
The stability and ease of handling of this reagent are particularly advantageous in high-throughput screening and library synthesis, where robust and reliable reactions are essential.
Conclusion
This compound is a highly stable and versatile reagent for the introduction of the 1-phenylvinyl group into organic molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it offers significant advantages over the corresponding unprotected boronic acid. The enhanced stability, controlled reactivity, and broad substrate compatibility make it an invaluable tool for researchers in academia and industry, particularly in the fields of synthetic methodology and drug discovery. As the demand for complex and diverse molecular architectures continues to grow, the importance of well-behaved and reliable building blocks like this compound will undoubtedly increase.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound | 1150114-41-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]
- 10. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
"using 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in Suzuki-Miyaura coupling"
Application Note & Protocol
Topic: The Strategic Use of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in Suzuki-Miyaura Coupling: A Guide to Harnessing Air-Stable Vinylboronic Acid Surrogates
Audience: Researchers, scientists, and drug development professionals
Introduction: Overcoming the Instability of Vinylboronic Acids in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its power is routinely leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction typically couples an organoboron species (most commonly a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex.[4][5]
However, the utility of this powerful reaction is often hampered by the inherent instability of certain classes of boronic acids.[6][7] Vinylboronic acids, in particular, are notoriously prone to decomposition pathways such as protodeboronation and polymerization, especially under the basic and heated conditions of the coupling reaction.[6] This instability limits their benchtop storage, complicates handling, and can lead to low yields and reproducibility issues in synthesis. To address this significant challenge, stable surrogates for these valuable reagents are required.
This application note details the use of This compound , an N-methyliminodiacetic acid (MIDA) boronate, as a superior, air-stable surrogate for the corresponding vinylboronic acid in Suzuki-Miyaura coupling. We will explore the underlying principles of MIDA boronate stability, the mechanism of "slow-release" cross-coupling, and provide a detailed protocol for its successful implementation.
The MIDA Boronate Advantage: Stability by Design
N-methyliminodiacetic acid (MIDA) serves as a trivalent protecting group for the boronic acid moiety.[8][9] The nitrogen and two carboxylate oxygens of MIDA coordinate to the boron atom, forcing a rehybridization from the reactive sp² state (with a vacant p-orbital) to a stable, tetrahedral sp³ state.[2][9] This structural change effectively "masks" the reactivity of the boron center.
The key advantages of using this compound and other MIDA boronates include:
-
Exceptional Stability: They are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for indefinite benchtop storage.[9][10]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are stable to silica gel chromatography, greatly simplifying the purification of both the building blocks and their synthetic intermediates.[8][11]
-
Orthogonal Reactivity: The MIDA group is robust and unreactive under a wide range of anhydrous reaction conditions, but can be easily cleaved to release the free boronic acid using mild aqueous base.[2][11] This orthogonality is the foundation for their use in complex, multi-step syntheses and iterative cross-coupling strategies.[10][11]
Mechanism: "Slow-Release" of the Vinylboronic Acid
The success of MIDA boronates in coupling reactions with challenging substrates hinges on the principle of in situ slow release.[6][7][8] While rapid hydrolysis with a strong base like NaOH can release the boronic acid quickly, the use of a milder base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), in an aqueous/organic solvent mixture promotes a gradual, controlled hydrolysis of the MIDA boronate.[6][12]
This slow release maintains a very low, steady-state concentration of the unstable vinylboronic acid in the reaction mixture. This is critically important because it ensures that the rate of the desired Suzuki-Miyaura coupling is significantly faster than the rate of competing decomposition pathways (e.g., protodeboronation).
The overall process can be visualized as a two-stage catalytic cycle operating in concert.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 9. MIDA Boronates [sigmaaldrich.cn]
- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling with 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
Prepared by: Gemini, Senior Application Scientist
Introduction: Overcoming the Instability of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction traditionally joins an organoboron compound, typically a boronic acid, with an organic halide or triflate.[2] While powerful, a significant limitation has been the inherent instability of many boronic acids, which are often prone to decomposition and protodeboronation, complicating their storage, handling, and use in reactions.[1]
To address this challenge, N-methyliminodiacetic acid (MIDA) boronates were developed as exceptionally stable and versatile surrogates for boronic acids.[1][3] These compounds are typically free-flowing, crystalline solids that exhibit remarkable stability to air, moisture, and silica gel chromatography.[3][4] The MIDA ligand protects the boron center, rendering it unreactive under standard anhydrous cross-coupling conditions.[1][5] This protection can be easily reversed in situ using mild aqueous base, which slowly releases the corresponding boronic acid to participate in the catalytic cycle.[1][3][4]
This document provides a detailed protocol for the use of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane , a specific MIDA boronate, for the efficient synthesis of substituted styrenes and other complex molecules.
The Principle of MIDA Boronate Reactivity
The stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid ligand, which complexes with the boron atom. This interaction rehybridizes the boron center from an sp² state (typical for boronic acids) to a more stable, tetracoordinate sp³ state.[6] This sp³-hybridized boron is unreactive towards the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]
The reaction is initiated by the addition of a mild aqueous base (e.g., K₃PO₄, NaHCO₃). This triggers the hydrolysis of the MIDA ester, releasing the reactive sp²-hybridized 1-phenylvinylboronic acid. This in situ generation allows for a low, steady concentration of the active boronic acid, minimizing side reactions such as homocoupling.[7]
The overall process can be visualized as a two-part system: the deprotection of the MIDA boronate feeding into the classical Suzuki-Miyaura catalytic cycle.
Diagram: MIDA Boronate Activation and Suzuki-Miyaura Cycle
Caption: MIDA boronate deprotection and entry into the catalytic cycle.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (Ar-X, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, THF)
-
Degassed Water
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Expert Insight: Adding reagents in solid form under an inert atmosphere is crucial to prevent catalyst degradation and unwanted side reactions. The slight excess of the MIDA boronate ensures complete consumption of the limiting aryl halide.[8]
-
-
Solvent Addition: Add the anhydrous organic solvent (e.g., dioxane) followed by degassed water (typically a 10:1 to 5:1 organic:water ratio). The mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Expert Insight: While many MIDA boronates are unreactive up to 80 °C under anhydrous conditions, the presence of aqueous base initiates the reaction.[1] Higher temperatures are often required to drive the coupling with less reactive halides (e.g., chlorides).
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for MIDA boronate cross-coupling.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of vinyl MIDA boronates with various aryl halides. Yields are generally high, demonstrating the robustness of this methodology.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |
| 2-Chloropyridine | Pd₂(dba)₃ (4%) | XPhos (8%) | K₃PO₄ (3) | Dioxane/H₂O | 110 | ~85 |
| 4-Bromoanisole | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2) | THF/H₂O | 80 | >95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2) | DME/H₂O | 90 | ~90 |
| 5-Bromopyrimidine | Pd(dtbpf)Cl₂ (2%) | - | Et₃N (3) | Water (TPGS-750-M) | RT | 92[7][8] |
Note: Yields are illustrative and based on published results for similar vinyl and aryl MIDA boronates. Specific optimization is recommended.
Concluding Remarks & Advantages
The use of this compound provides a reliable and efficient method for the synthesis of 1-aryl-1-phenylethenes. The key advantages of this MIDA boronate-based protocol include:
-
Exceptional Stability: The reagent is a bench-top stable solid, simplifying storage and handling.[1][3]
-
High Yields: The slow-release mechanism minimizes side reactions, often leading to cleaner reactions and higher isolated yields.[7]
-
Broad Functional Group Tolerance: The mild reaction conditions are compatible with a wide array of functional groups.[5][9]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are stable to silica gel chromatography, enabling their purification and use in multi-step iterative cross-coupling (ICC) strategies.[3][5]
These features make MIDA boronates, including the title compound, powerful tools for researchers in medicinal chemistry, materials science, and natural product synthesis.[3][9]
References
- 1. MIDA Boronates [sigmaaldrich.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Catalyst Selection for Reactions Involving 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane: An In-Depth Technical Guide
Introduction: The Unique Profile of a Modern Cross-Coupling Reagent
6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane is a specialized organoboron compound that belongs to the class of N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand serves as a robust protecting group for the boronic acid functionality, rendering the reagent exceptionally stable to a wide range of reaction conditions, including chromatography, and allowing for its convenient handling and storage as a bench-stable solid. This stability is a significant advantage over many free boronic acids, which can be prone to decomposition.
The key feature of MIDA boronates is their ability to undergo a controlled, slow release of the corresponding boronic acid under specific, typically basic, aqueous conditions. This property is central to their utility in modern organic synthesis, particularly in iterative cross-coupling strategies where sequential bond formation is desired without the need for intermediate purification steps. The 1-phenylvinyl (styrenyl) moiety of this particular MIDA boronate makes it a valuable precursor for the synthesis of substituted styrenes, a common structural motif in pharmaceuticals, natural products, and materials science.
This technical guide provides a comprehensive overview of catalyst selection for various transformations involving this compound, with a primary focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will also explore other potential catalytic applications, including the Heck reaction and olefin metathesis, offering field-proven insights and detailed protocols to guide researchers in their synthetic endeavors.
Core Principles of Reactivity and Catalyst Selection
The reactivity of this compound is governed by the judicious choice of catalyst and reaction conditions, which orchestrate the deprotection of the MIDA group and the subsequent catalytic cycle. The general workflow for a typical cross-coupling reaction is depicted below.
Figure 1: General workflow for the utilization of this compound.
I. Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is the most prominent application for styrenyl MIDA boronates, enabling the formation of a C(sp²)-C(sp²) bond between the vinyl group and an aryl or heteroaryl partner. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system.
Catalyst and Ligand Selection: A Matter of Synergy
The choice of the palladium source and its coordinating ligand is critical for an efficient catalytic cycle. For challenging substrates or to achieve high turnover numbers, pre-catalysts are often preferred as they can generate the active Pd(0) species more cleanly and efficiently.
Bulky, electron-rich phosphine ligands are generally the most effective for Suzuki-Miyaura couplings involving MIDA boronates. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step.
| Catalyst/Pre-catalyst | Recommended Ligands | Key Characteristics and Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Standard palladium sources that require in situ formation of the active catalyst. |
| XPhos-Pd-G3 / SPhos-Pd-G2 | (Internal) | Highly active pre-catalysts that generate the active Pd(0) species under mild conditions. Often the preferred choice for difficult couplings. |
| Pd(PPh₃)₄ | (Internal) | A classic Pd(0) catalyst, but can be less active for challenging substrates compared to modern ligand systems. |
Table 1: Recommended Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Styrenyl MIDA Boronates.
The Crucial Role of Base and Solvent
The base in a Suzuki-Miyaura reaction serves two primary purposes: to facilitate the deprotection of the MIDA boronate to the active boronic acid and to participate in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
The solvent system must be capable of dissolving the reagents and catalyst, and it often includes a protic component (like water) to aid in the deprotection of the MIDA group.
| Base | Solvent System | Typical Temperature | Comments |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | Room Temp. to 80 °C | A commonly used and effective base for MIDA boronate couplings. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 °C | A milder base, may require higher temperatures. |
| Cs |
Application Notes & Protocols: The Strategic Use of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the applications of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, a prominent member of the N-methyliminodiacetic acid (MIDA) boronate family. We will move beyond a simple recitation of facts to explore the fundamental principles that make this reagent a cornerstone of modern synthetic strategy, particularly in the realm of iterative cross-coupling. This guide details the mechanistic basis for its exceptional stability and controlled reactivity, presents field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and contextualizes its use in the synthesis of complex molecular architectures.
Introduction: Beyond the Boronic Acid
Boronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instabilities, such as a propensity for protodeboronation and trimerization into boroxines, which complicates purification, storage, and use in multi-step sequences.[1]
This compound emerges as a superior alternative. It belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, which serve as exceptionally robust, protected forms of boronic acids.[2][3] These crystalline, air-stable solids are uniquely compatible with a wide array of standard synthetic reagents and, crucially, silica gel chromatography.[4] This combination of features has elevated them from simple boronic acid surrogates to enabling reagents for complex, multi-step synthetic campaigns, including automated small-molecule synthesis.[5]
This guide will focus on the practical application of this compound as a specific building block for the introduction of the 1-phenylvinyl moiety, a common structural motif in pharmaceuticals and materials science.
The MIDA Boronate Advantage: A Principle of Kinetic Stability
The remarkable stability of MIDA boronates stems from their unique three-dimensional structure. The N-methyliminodiacetic acid (MIDA) ligand engages the boron atom through a trivalent, dative N→B bond. This interaction forces the boron center to adopt an sp³-hybridized, tetrahedral geometry.[1] In this state, the boron's vacant p-orbital, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, is kinetically inaccessible.[2][4]
Only under specific, mild aqueous basic conditions is the MIDA ligand hydrolyzed, releasing the reactive, sp²-hybridized boronic acid in situ for subsequent cross-coupling.[2][4] This "on-demand" reactivity is the key to its strategic use in synthesis.
Core Application: Iterative Cross-Coupling (ICC)
The defining application of MIDA boronates is enabling Iterative Cross-Coupling (ICC). This strategy allows for the controlled, sequential assembly of molecular fragments, akin to the solid-phase synthesis of peptides.[5] Because MIDA boronates are inert to anhydrous coupling conditions, a bifunctional building block (e.g., a bromoaryl MIDA boronate) can be coupled with a standard boronic acid at its halide position without disturbing the MIDA-protected boron.[6] Following purification, the MIDA group is cleaved to reveal a new boronic acid, ready for a second coupling reaction.
The use of this compound fits perfectly within this paradigm as the final "capping" reagent in a synthetic sequence or as a key building block in a fragment-based assembly.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling with this compound
This protocol details the coupling of an aryl bromide with this compound. This procedure involves the in situ deprotection of the MIDA boronate followed by the palladium-catalyzed cross-coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), aqueous solution (e.g., 2M, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the aryl bromide, this compound, Pd(OAc)₂, and SPhos ligand.
-
Scientist's Note: The use of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically demanding partners.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) active catalyst.
-
Solvent & Base Addition: Add anhydrous 1,4-dioxane, followed by the aqueous K₃PO₄ solution via syringe. The aqueous base is essential for the hydrolysis of the MIDA ester to liberate the reactive boronic acid.[3]
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired coupled product.[3]
Protocol 2: General Synthesis of a MIDA Boronate
For researchers wishing to prepare custom MIDA boronates, this general procedure for the condensation of a boronic acid with N-methyliminodiacetic acid is provided.
Materials:
-
Boronic Acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous Toluene or Acetonitrile
-
Molecular Sieves (4Å) or a Dean-Stark trap
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add the boronic acid and N-methyliminodiacetic acid.[3]
-
Solvent: Add anhydrous toluene to a concentration of approximately 0.2 M.
-
Dehydration: Heat the mixture to reflux. The condensation reaction liberates water, which must be removed to drive the equilibrium towards the product. This is achieved by azeotropic removal with the Dean-Stark trap or by using molecular sieves. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude MIDA boronate is often a crystalline solid and can be purified by recrystallization or precipitation, for example, from an acetone/ether solvent system.[6] Its compatibility with silica gel also allows for chromatographic purification if necessary.[2]
Data Summary: Typical Reaction Conditions
The following table summarizes common conditions for Suzuki-Miyaura couplings involving MIDA boronates, providing a starting point for reaction optimization.
| Parameter | Typical Reagent/Condition | Rationale & Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines that facilitate catalysis.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | An aqueous base is required for MIDA deprotection.[3][7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixed aqueous/organic system is standard.[3] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| "Green" Option | Water with Surfactant (e.g., TPGS-750-M) | Enables reactions at room temperature without organic solvents.[7][8] |
Conclusion and Future Outlook
This compound, as a representative MIDA boronate, is more than just a reagent; it is a strategic component in a powerful synthetic platform. Its predictable stability and controlled, on-demand reactivity have fundamentally changed the way chemists approach the synthesis of complex molecules. By enabling iterative cross-coupling, MIDA boronates have paved the way for the modular and even automated construction of novel chemical entities for drug discovery, materials science, and beyond.[5] The continued development of new MIDA-protected building blocks will undoubtedly expand the synthetic toolkit and accelerate innovation across the chemical sciences.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane as a Boronic Acid Surrogate
Authored by: A Senior Application Scientist
Introduction: Overcoming the Instability of Boronic Acids
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Central to this reaction is the boronic acid, a versatile and reactive partner. However, the utility of many boronic acids is often hampered by their inherent instability, leading to challenges in purification, storage, and handling due to processes like protodeboronation and oxidative decomposition. This is particularly true for vinylboronic acids, which are notoriously prone to polymerization and decomposition.
To circumvent these challenges, the concept of boronic acid "surrogates" or "protected forms" has gained significant traction. Among the most successful of these are the N-methyliminodiacetic acid (MIDA) boronates. These compounds effectively "mask" the reactive boronic acid functional group, rendering them remarkably stable crystalline solids that are amenable to standard purification techniques like silica gel chromatography and can be stored for extended periods without degradation. The protected boronic acid can then be "unmasked" or released in situ under specific, mild conditions, typically a slow-release hydrolysis, to participate in the desired cross-coupling reaction.
This document provides a detailed guide to the use of a specific MIDA boronate, 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane , as a stable and reliable surrogate for the corresponding (1-phenylvinyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
The MIDA Boronate Advantage: A Self-Validating System
The power of this compound lies in its robust trialkanolamine-derived framework. The boron atom is locked in a bicyclic structure, making it tetra-coordinate and sterically shielded from the environment. This structure confers exceptional stability, allowing for a "slow-release" mechanism that is fundamental to its utility.
Mechanism of Action: Controlled Release
The release of the parent boronic acid from the MIDA ligand is typically achieved under mild basic conditions. The process is a hydrolysis reaction where a base, such as aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH), promotes the cleavage of the B-N dative bond and subsequent B-O bonds. This slow release is critical; it ensures that a low, steady concentration of the reactive boronic acid is present in the reaction mixture at any given time. This minimizes side reactions and decomposition, leading to higher yields and cleaner reaction profiles.
Application Notes and Protocols for Stereoselective Synthesis Utilizing 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential applications of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in stereoselective synthesis. While this specific reagent is not widely documented in peer-reviewed literature for asymmetric applications, its structural components—a chiral diethanolamine-derived dioxazaborocane and a vinylboronate moiety—suggest a plausible role in several classes of stereoselective transformations. This guide will, therefore, serve as a prospective analysis, offering insights into its potential mechanisms of action and providing foundational protocols based on analogous, well-established chiral boron-based methodologies. The information herein is intended to be a starting point for researchers looking to explore the utility of this novel reagent.
Introduction: The Potential of Chiral Dioxazaborocanes in Asymmetric Synthesis
Stereoselective synthesis is a cornerstone of modern drug discovery and development, enabling the preparation of enantiomerically pure compounds with desired therapeutic effects while minimizing off-target activities.[1] Chiral boron reagents have emerged as versatile tools in this field, acting as chiral Lewis acids or as chiral nucleophiles/electrophiles to induce stereoselectivity in a wide range of chemical transformations.[2][3]
Dioxazaborocanes, which are adducts formed from the condensation of diethanolamine derivatives with boronic compounds, have historically been utilized for the isolation and characterization of boronic acid intermediates.[4][5] However, their inherent stability and structural features make them attractive candidates for broader applications in synthesis. The specific reagent, This compound , incorporates a chiral backbone derived from N-methyldiethanolamine and a reactive 1-phenylvinylboronate group. This unique combination suggests potential utility in stereoselective reactions where the dioxazaborocane framework acts as a chiral auxiliary or ligand.
Molecular Structure:
-
Molecular Formula: C13H18BNO2[8]
-
Core Structure: A dioxazaborocane ring formed from N-methyldiethanolamine.
-
Reactive Moiety: A 1-phenylvinyl group attached to the boron atom.
Plausible Mechanisms for Stereoselection
The stereochemical outcome of a reaction catalyzed or mediated by this compound would likely be governed by the steric and electronic properties of the chiral dioxazaborocane scaffold. Two primary modes of action can be hypothesized:
A. As a Chiral Lewis Acid Catalyst
Upon activation, the boron center of the dioxazaborocane could function as a chiral Lewis acid. The coordination of a prochiral substrate to the boron would occur in a sterically defined environment, leading to facial differentiation and subsequent enantioselective transformation. The N-methyl group and the overall conformation of the eight-membered ring would create a chiral pocket, directing the approach of incoming reagents.
Caption: Hypothetical workflow for Lewis acid catalysis.
B. In Stereoselective Vinyl Transfer Reactions
The 1-phenylvinylboronate moiety is a potential substrate for various carbon-carbon bond-forming reactions, such as conjugate additions or Suzuki-Miyaura couplings.[8][9] In this context, the chiral dioxazaborocane would act as a covalently attached chiral auxiliary. The stereochemical information embedded in the dioxazaborocane backbone could direct the stereoselective transfer of the vinyl group to an electrophile.
Potential Applications and General Protocols
Based on the reactivity of analogous chiral boron compounds, we propose the following potential applications for this compound. The subsequent protocols are general starting points and will require optimization.
Application 1: Asymmetric Conjugate Addition of the Vinyl Group to Enones
The transfer of a vinyl group to an α,β-unsaturated carbonyl compound is a powerful method for constructing chiral carbon centers. The inherent chirality of the dioxazaborocane could direct the facial selectivity of this addition.
Table 1: Hypothetical Substrate Scope for Asymmetric Vinyl Addition
| Entry | Enone Substrate | Expected Product | Potential Stereoselectivity |
| 1 | Cyclohex-2-en-1-one | 3-(1-Phenylvinyl)cyclohexan-1-one | Moderate to High ee |
| 2 | Chalcone | 1,3-Diphenyl-4-phenylpent-4-en-1-one | Moderate to High ee |
| 3 | Methyl vinyl ketone | 5-Phenylhex-5-en-2-one | Potentially lower ee |
General Protocol for Asymmetric Vinyl Conjugate Addition:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.1 equiv.) in a suitable anhydrous solvent (e.g., THF, Toluene, or CH2Cl2).
-
Reaction Initiation: Cool the solution to the desired temperature (-78 °C to rt). Add the α,β-unsaturated enone (1.0 equiv.) dropwise.
-
Catalyst/Promoter (if required): In some cases, a metallic catalyst (e.g., a rhodium or palladium complex) or a stoichiometric base may be necessary to facilitate the transfer of the vinyl group. This would be added prior to the enone.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow.
Application 2: Chiral Lewis Acid for Asymmetric Diels-Alder Reactions
Chiral boron-based Lewis acids are known to catalyze enantioselective Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and providing a chiral environment.
General Protocol for Asymmetric Diels-Alder Reaction:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 - 0.2 equiv.) in anhydrous CH2Cl2.
-
Activation (if necessary): Some boron Lewis acids require an activator, such as a protic acid (e.g., TfOH), to generate the catalytically active species.
-
Reaction Setup: Cool the catalyst solution to a low temperature (e.g., -78 °C). Add the dienophile (e.g., an α,β-unsaturated aldehyde or ester, 1.0 equiv.) and stir for 15-30 minutes.
-
Diene Addition: Add the diene (1.2 - 2.0 equiv.) dropwise and allow the reaction to proceed at the low temperature.
-
Monitoring and Workup: Monitor by TLC. Upon completion, quench with a mild base (e.g., saturated NaHCO3 solution) or water. Warm to room temperature and perform a standard aqueous workup and extraction.
-
Purification and Analysis: Purify the product by column chromatography. Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Troubleshooting and Optimization
-
Low Reactivity: If reactions are sluggish, consider increasing the temperature, changing the solvent to one with higher polarity, or adding a co-catalyst or activator.
-
Low Stereoselectivity: The degree of stereoselectivity is often highly dependent on temperature. Running reactions at lower temperatures (e.g., -78 °C or -90 °C) can significantly improve enantiomeric or diastereomeric excess. Solvent choice can also play a crucial role; screening a range of solvents from non-polar (toluene) to polar aprotic (CH2Cl2, THF) is recommended.
-
Reagent Instability: While dioxazaborocanes are generally stable, the vinylboronate moiety may be sensitive to protic conditions. Ensure all reagents and solvents are anhydrous and reactions are run under a strictly inert atmosphere.
Conclusion
This compound represents an intriguing, yet underexplored, reagent for stereoselective synthesis. Its unique structure, combining a chiral dioxazaborocane scaffold with a reactive vinylboronate, presents opportunities for its use as both a chiral Lewis acid catalyst and a mediator of stereoselective vinyl transfer reactions. The protocols and insights provided in this guide are intended to serve as a foundation for future research into the synthetic utility of this and related chiral boron reagents. Further investigation is warranted to fully elucidate its potential and expand the toolbox of asymmetric synthesis.
References
- 1. Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral-boron-Lewis-acid-catalysed desymmetric ring expansion of 4-substituted cyclohexanones with α-diazomethylphosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Conjugate Addition of Alkynylboronates to Enones: Rationale for the Intriguing Catalysis Exerted by Binaphthols - CONICET [bicyt.conicet.gov.ar]
- 6. Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction [organic-chemistry.org]
- 8. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Dioxazaborocane Protecting Group Strategies for Boronic Acids
Introduction: Taming the Power of Boronic Acids
Boronic acids are pillars of modern organic synthesis, most notably for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, with wide-ranging applications in the pharmaceutical, fine chemical, and materials science industries.[2][3]
Despite their utility, many boronic acids are plagued by inherent instability.[2] They are susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can complicate their storage, handling, and efficiency in coupling reactions.[4][5] Furthermore, their tendency to form trimeric anhydrides (boroxines) makes purification and accurate quantification challenging.[6]
To overcome these limitations, the use of protecting groups is essential. Among the various strategies, the formation of a dioxazaborocane structure via complexation with N-methyliminodiacetic acid (MIDA) has emerged as a uniquely powerful solution.[2][7][8] MIDA-protected boronic acids, or MIDA boronates, are exceptionally stable, crystalline, and chromatographically-compatible solids that serve as robust building blocks in synthesis.[4][8][9][10][11] This guide provides an in-depth exploration of the MIDA boronate strategy, from fundamental principles and synthesis to advanced applications in catalysis.
The Dioxazaborocane Shield: The Chemistry of MIDA Protection
The remarkable stability of MIDA boronates stems from their unique tricyclic structure. The trivalent nitrogen and two carboxylate oxygens of the MIDA ligand coordinate to the boron atom. This dative bonding rehybridizes the boron center from a reactive, trigonal planar sp² state to a more stable, tetrahedral sp³ state.[2][9] This structural change effectively shields the boron's vacant p-orbital, which is hypothesized to be essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[9] The result is a boronate that is temporarily "switched off" and unreactive under anhydrous cross-coupling conditions.[2][9][10]
Figure 1: Formation of a stable MIDA boronate.
Protocol 1: Synthesis of MIDA-Protected Boronic Acids
The most common method for synthesizing MIDA boronates is the direct condensation of a boronic acid with MIDA, typically involving the azeotropic removal of water. For operational simplicity, the use of MIDA anhydride has also been developed as a highly efficient alternative.[12][13]
Detailed Step-by-Step Methodology: Condensation Route
This protocol is a general method adapted from established literature procedures.[14]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the desired boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.05-1.1 equiv).
-
Causality: Using a slight excess of MIDA helps drive the reaction to completion. The Dean-Stark apparatus is critical for removing the water byproduct, which shifts the equilibrium towards the product.
-
-
Solvent Addition: Add toluene to the flask to create a suspension with a concentration of approximately 0.1-0.2 M with respect to the boronic acid.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. Toluene and water will form a low-boiling azeotrope, which collects in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Reaction Monitoring & Workup: Allow the mixture to cool to room temperature. The MIDA boronate product, being highly crystalline, will often precipitate from the toluene.
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent like hexanes or diethyl ether to remove any residual starting materials.
-
Dry the product under high vacuum. MIDA boronates are generally obtained in high purity without the need for further purification. If necessary, they are fully compatible with silica gel chromatography.[8][9]
-
Unparalleled Stability: A Comparative Advantage
A key advantage of the MIDA boronate strategy is the dramatic increase in the stability of the organoboron reagent. While many free boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, decompose significantly upon storage, their MIDA-protected counterparts are indefinitely stable on the benchtop.[4][7][8][11] This allows for reliable, long-term storage and accurate dosing without the need for fresh preparation before each use.
| Boronic Acid Class | % Purity of Free Boronic Acid (After 15 days, open to air) | % Purity of MIDA Boronate (After ≥60 days, open to air) |
| 2-Thiopheneboronic Acid | <5% | >95% |
| 2-Furanboronic Acid | <5% | >95% |
| trans-Propenylboronic Acid | ~60% | >95% |
| Cyclopropylboronic Acid | ~75% | >95% |
| 2-Pyridylboronic Acid | <5% | >95% |
| Data synthesized from studies reported by Burke and coworkers.[4][5] |
Deprotection and the "Slow-Release" Strategy
The protective nature of the MIDA group is fully reversible. The boronic acid can be readily liberated by hydrolysis under mild aqueous basic conditions.[2][7][15] This feature is the foundation of the powerful "slow-release" cross-coupling strategy, which has revolutionized the use of unstable boronic acids.[2][4][5]
By using a mild base like potassium phosphate (K₃PO₄) directly in the Suzuki-Miyaura reaction mixture, the MIDA boronate hydrolyzes slowly.[2] This generates a low, steady-state concentration of the highly reactive, unstable boronic acid, which is immediately captured and consumed by the palladium catalyst in the cross-coupling cycle. This prevents the boronic acid from accumulating and decomposing, leading to dramatically improved yields for challenging couplings.[4][5]
Figure 2: The slow-release of an unstable boronic acid from its MIDA boronate reservoir feeding into the Suzuki-Miyaura catalytic cycle.
Protocol 2: General Deprotection to Boronic Acid
-
Suspension: Suspend the MIDA boronate (1.0 equiv) in a suitable organic solvent (e.g., diethyl ether or THF).
-
Hydrolysis: Add 1 M aqueous NaOH (2.0-3.0 equiv) and stir vigorously at room temperature for 10-30 minutes.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with 1 M aqueous HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free boronic acid. Note that the product may be unstable and should be used immediately.
Protocol 3: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol is a general method for coupling MIDA boronates, particularly those derived from unstable boronic acids, with challenging aryl or heteroaryl chlorides.[4][5]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl/heteroaryl chloride (1.0 equiv), the MIDA boronate (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., SPhos, 10 mol%).
-
Causality: An excess of the MIDA boronate is used to ensure complete consumption of the limiting electrophile. The palladium catalyst and ligand are crucial for the catalytic cycle; bulky, electron-rich phosphine ligands like SPhos are often effective for challenging couplings.
-
-
Addition of Base and Solvents: Add potassium phosphate (K₃PO₄, 7.5 equiv) to the vessel. Then, add the degassed solvent system, typically a mixture of dioxane and water (e.g., 5:1 ratio, to a final concentration of ~0.07 M).
-
Causality: K₃PO₄ is the key reagent for mediating the slow hydrolysis of the MIDA boronate. The presence of water is essential for this deprotection step.
-
-
Reaction: Seal the vessel and heat the mixture with stirring at the required temperature (typically 60-100 °C) for 2-6 hours. For particularly difficult couplings, such as with 2-pyridyl MIDA boronates, the addition of a copper(I) or copper(II) salt co-catalyst may be beneficial.[2][4][5]
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired cross-coupled product.
-
Application in Iterative Cross-Coupling (ICC)
The robust nature of the MIDA boronate group under anhydrous coupling conditions makes it an ideal protecting group for bifunctional building blocks in iterative synthesis.[15][16][17] A molecule containing both a halide (e.g., bromide) and a MIDA boronate can be selectively coupled at the halide position, leaving the MIDA boronate intact.[9] Subsequent deprotection unmasks the boronic acid for a second coupling reaction. This powerful strategy enables the programmed, sequential assembly of complex molecular architectures, a process that has been automated for small molecule synthesis.[16][17]
Figure 3: Workflow for Iterative Cross-Coupling (ICC) using a MIDA boronate building block.
Conclusion
The use of N-methyliminodiacetic acid to form stable dioxazaborocane structures represents a transformative strategy for the protection and application of boronic acids. MIDA boronates provide a comprehensive solution to the long-standing challenges of boronic acid instability, offering unparalleled benchtop stability, compatibility with standard purification techniques, and attenuated reactivity. The development of the slow-release cross-coupling methodology has converted a wide range of previously difficult-to-use or inaccessible boronic acids into highly effective and reliable synthetic building blocks. These robust features have paved the way for advanced applications, including the automated iterative synthesis of complex small molecules, underscoring the central role of the MIDA boronate platform in modern organic chemistry.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding low yields in Suzuki-Miyaura cross-coupling reactions involving the versatile but sometimes challenging reagent, 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane. Our goal is to equip you with the scientific rationale and practical steps to optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to help you pinpoint the root cause of suboptimal yields and implement effective solutions.
Q1: My reaction has stalled, showing incomplete consumption of the starting materials. What are the primary factors to investigate?
A1: Reaction stalling is a common issue that often points to catalyst deactivation or suboptimal reaction kinetics. Here’s a systematic approach to troubleshooting:
-
Catalyst System Integrity: The palladium catalyst is the heart of the reaction.[1][2]
-
Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation.[3] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[3] Solvents must be thoroughly degassed.
-
Ligand Degradation: Phosphine ligands are prone to oxidation.[3][4] Use fresh ligands or store them rigorously under inert conditions. Consider using more robust N-heterocyclic carbene (NHC) ligands, which are often more stable.[5]
-
Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[6] This process can sometimes be inefficient. Consider a direct Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable pre-catalyst.[1]
-
-
Base Selection and Role: The base is not merely a pH adjuster; it plays a critical role in the transmetalation step.[5][7][8][9]
-
Insufficient Basicity or Solubility: The base activates the boronic ester to form a more nucleophilic boronate "ate" complex, which is crucial for transmetalation.[9] If the base is too weak or poorly soluble in the reaction medium, this activation will be inefficient. For dioxazaborocanes, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.
-
Base-Induced Decomposition: Overly strong bases or high temperatures can promote side reactions like protodeboronation.[10]
-
-
Solvent Effects: The solvent influences the solubility of reagents, catalyst stability, and the rates of the catalytic cycle steps.[11][12][13]
-
Polarity: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[14] The choice can affect the stability of charged intermediates in the catalytic cycle.[12] Sometimes a mixture of a nonpolar solvent like toluene with a polar co-solvent is beneficial.
-
Water Content: A small amount of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of hydroxo-palladium species that can accelerate transmetalation.[11][14] However, excess water can promote protodeboronation.
-
Q2: I'm observing significant formation of a homocoupled product from my boronic ester. What is the cause and how can I prevent it?
A2: Homocoupling of the boronic ester (forming 1,4-diphenyl-1,3-butadiene in this case) is a frequent side reaction that directly consumes your nucleophile, thereby reducing the yield of the desired cross-coupled product.[3][6]
-
Primary Cause: Presence of Oxygen: The most common culprit for homocoupling is the presence of oxygen.[3][6] Oxygen can facilitate the oxidative coupling of two boronic ester molecules, catalyzed by palladium.
-
Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may preferentially react with the more abundant boronic ester.
Q3: Protodeboronation seems to be a major side reaction, leading to the formation of styrene. How can I minimize this?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a significant challenge, particularly with vinyl and electron-deficient boronic acids/esters.[3][10]
-
Mechanism: This side reaction can be promoted by acidic or basic conditions, often exacerbated by the presence of water and elevated temperatures.[3][17]
-
Mitigation Strategies:
-
Choice of Base: Use the mildest base that still effectively promotes the desired reaction. Weaker bases like K₂CO₃ or even KF might be sufficient and can reduce the rate of protodeboronation compared to stronger bases.[7][9]
-
Anhydrous Conditions: While a small amount of water can be beneficial, excess water can be a proton source.[11] Using anhydrous solvents and bases can suppress this side reaction.[18]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can significantly reduce the extent of protodeboronation.[3] Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Slow Addition: Adding the boronic ester slowly to the reaction mixture can keep its instantaneous concentration low, potentially disfavoring the decomposition pathway.
-
Q4: My yield is low, and I have a complex mixture of byproducts. What general optimization strategy should I follow?
A4: A complex product mixture suggests that multiple side reactions are occurring or that the reaction conditions are not optimal for the desired transformation. A systematic screening of reaction parameters is the most effective approach.[10]
Systematic Optimization Table
| Parameter | Initial Conditions (Example) | Variables to Screen | Rationale & Key Considerations |
| Catalyst/Ligand | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃/SPhos, Pd(dppf)Cl₂, PEPPSI-iPr | The ligand plays a crucial role in stabilizing the catalyst and influencing the rates of oxidative addition and reductive elimination.[5][19] Bulky, electron-rich ligands often improve yields with challenging substrates.[16][19] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄, Cs₂CO₃, KF | The base's strength and cation can significantly impact the transmetalation rate and side reactions.[8][9] Potassium and cesium bases are often more soluble and effective. |
| Solvent | Toluene/H₂O (10:1) | Dioxane, THF, DMF, 2-MeTHF | Solvent polarity and coordinating ability affect catalyst activity and stability.[11][12][13] Anhydrous conditions should also be explored. |
| Temperature | 90 °C | Room Temp, 60 °C, 110 °C | Balance reaction rate against thermal decomposition of reagents and catalyst. Lower temperatures can increase selectivity.[3] |
Frequently Asked Questions (FAQs)
Q5: What are the advantages of using this compound over a simple boronic acid or a pinacol ester?
A5: this compound is a type of MIDA (N-methyliminodiacetic acid) boronate ester. These reagents offer several distinct advantages:
-
Enhanced Stability: MIDA boronates are exceptionally stable, often crystalline, bench-top stable solids that are compatible with chromatography.[16] This contrasts with many boronic acids, which can be prone to dehydration to form boroxines or undergo protodeboronation upon storage.[6]
-
Controlled Release: Under basic aqueous conditions, MIDA boronates slowly hydrolyze to release the corresponding boronic acid in situ.[16] This "slow release" mechanism maintains a low concentration of the active boronic acid in the reaction mixture, which can suppress side reactions like protodeboronation and homocoupling.[16]
-
Purification Advantages: The stability of MIDA boronates allows for their rigorous purification by chromatography, ensuring high-purity starting material for the coupling reaction.
Q6: Can the dioxazaborocane protecting group itself interfere with the reaction?
A6: While designed to be robust, the dioxazaborocane (MIDA) group's cleavage is a necessary step for the Suzuki coupling to proceed. The rate of this hydrolysis is dependent on the pH and temperature. If the hydrolysis is too slow under the chosen reaction conditions, it can become the rate-limiting step, leading to a sluggish or incomplete reaction. If you suspect this is the case, slightly increasing the water content or using a base that generates hydroxide ions more readily (like K₃PO₄) can facilitate the deprotection and subsequent transmetalation.
Q7: Are there specific classes of aryl halides that are particularly challenging to couple with this vinylboron reagent?
A7: Yes, certain aryl halides can present challenges:
-
Sterically Hindered Halides: Aryl halides with bulky ortho-substituents can hinder the oxidative addition step. In these cases, using a catalyst system with a bulky, electron-rich ligand (e.g., t-BuXPhos, SPhos) is often required to facilitate the reaction.[19]
-
Electron-Rich Halides: Aryl halides bearing strong electron-donating groups are less electrophilic and undergo oxidative addition more slowly.[6] Higher temperatures and more active catalyst systems may be necessary.
-
Heteroaryl Halides: Some heteroaryl halides can coordinate to the palladium center and inhibit catalysis. The choice of ligand and solvent system is particularly critical for these substrates.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][14][20][21]
Caption: The Suzuki-Miyaura catalytic cycle and activation of the MIDA boronate.
Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical progression for diagnosing issues.
Caption: A decision tree for systematically troubleshooting low yields.
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%, 0.01 mmol), and base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the this compound (0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. youtube.com [youtube.com]
- 18. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 19. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reactions with 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
Welcome to the technical support center for 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, a key building block in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this N-methyliminodiacetic acid (MIDA) boronate. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to this compound
This compound is a member of the MIDA boronate family, which has revolutionized the field of cross-coupling chemistry.[1] MIDA boronates serve as exceptionally stable, crystalline, and easily handled surrogates for often unstable boronic acids.[2] The key to their utility lies in the controlled, slow release of the parent boronic acid under specific basic conditions, enabling a wide range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3] This particular vinyl MIDA boronate is a valuable reagent for introducing the 1-phenylvinyl moiety into complex molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, handling, and reaction of this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing low to no formation of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving a MIDA boronate can stem from several factors related to catalyst activity, reaction conditions, and substrate stability.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction.[4]
-
Cause: The palladium source may be old, oxidized, or otherwise degraded.
-
Solution: Use a freshly opened bottle of the palladium catalyst or a reliable, well-stored source. Consider using a more active pre-catalyst, such as a Buchwald-type pre-catalyst, which can be more effective at generating the active Pd(0) species.[4] You can also incrementally increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[4]
-
-
Ineffective Ligand: The choice of phosphine ligand is critical for an efficient catalytic cycle.
-
Cause: The ligand may not be suitable for the specific substrates being coupled.
-
Solution: For couplings involving vinylboronic acids, especially with electron-poor aryl halides, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[4] Ensure you are using the correct palladium-to-ligand ratio, which is typically 1:2 or 1:4 for monodentate phosphine ligands.[4]
-
-
Suboptimal Base and Solvent System: The base is crucial for both the MIDA boronate deprotection and the transmetalation step.[4]
-
Cause: The chosen base may not be strong enough or may be incompatible with the solvent.
-
Solution: For MIDA boronates, a common and effective base is potassium phosphate (K₃PO₄).[2] Cesium carbonate (Cs₂CO₃) can also be a good choice for sensitive substrates.[4] The base should be finely powdered and anhydrous to maximize its reactivity. The solvent system is also critical; common choices include toluene, dioxane, or THF, often with a small amount of water as a co-solvent to facilitate MIDA boronate hydrolysis.[2][4] Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[4]
-
-
Insufficient MIDA Boronate Deprotection: The cross-coupling reaction cannot proceed if the MIDA boronate is not hydrolyzed to the corresponding boronic acid.
-
Cause: The reaction conditions (base, water content, temperature) may not be sufficient for efficient in situ deprotection.
-
Solution: MIDA boronate hydrolysis is dependent on pH and water activity.[3][5] If you suspect incomplete deprotection, you can try increasing the amount of water in the solvent system (e.g., from 5:1 to 4:1 dioxane/water) or increasing the reaction temperature.[2] However, be mindful that excessive water or heat can lead to decomposition of the desired boronic acid.
-
Optimization Workflow for Suzuki-Miyaura Coupling
Caption: A stepwise troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.
Issue 2: Premature Decomposition or Hydrolysis of the MIDA Boronate
Question: I am observing decomposition of my this compound before or during my reaction setup. How can I prevent this?
Answer:
While MIDA boronates are designed for stability, they can be susceptible to premature hydrolysis under certain conditions.[6]
Potential Causes & Solutions:
-
Presence of Moisture: MIDA boronates can hydrolyze in the presence of water, especially under acidic or basic conditions.[3]
-
Cause: Use of wet solvents, glassware, or exposure to atmospheric moisture.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents from a reliable source or dry them using standard laboratory procedures. Handle the MIDA boronate under an inert atmosphere (e.g., argon or nitrogen) as much as possible, especially when weighing and transferring.
-
-
Acidic or Basic Contaminants:
-
Cause: Residual acid or base on glassware or in solvents can catalyze hydrolysis.
-
Solution: Thoroughly clean and dry all glassware. Use high-purity, neutral solvents.
-
-
Improper Storage:
-
Cause: Storing the MIDA boronate in a non-airtight container or in a humid environment.
-
Solution: Store this compound in a tightly sealed container in a desiccator or a dry, inert atmosphere.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
"side reactions of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane and their prevention"
Welcome to the technical support center for 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile MIDA boronate in your experiments.
Introduction to this compound
This compound is an air- and chromatographically stable N-methyliminodiacetic acid (MIDA) boronate ester.[1] MIDA boronates serve as robust protecting groups for boronic acids, enhancing their stability and ease of handling.[2][3] This particular reagent is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, providing access to complex molecular architectures. Its stability allows for a "slow release" of the active boronic acid under basic conditions, which is crucial for minimizing common side reactions.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, focusing on identifying the root causes of side reactions and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving this MIDA boronate can often be traced back to several key factors, primarily related to reagent stability, catalyst activity, and reaction conditions.
Probable Causes & Solutions:
-
Protodeboronation of the Vinyl Boronic Acid: This is the most common side reaction for vinyl boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of styrene as a byproduct.[5] MIDA boronates are designed to minimize this by slowly releasing the boronic acid.[4] However, improper reaction conditions can still lead to significant protodeboronation.
-
Solution:
-
Optimize the Base: The choice and concentration of the base are critical for controlling the hydrolysis rate of the MIDA boronate.[6] Stronger bases can lead to rapid hydrolysis and subsequent protodeboronation.[6] Consider using milder bases like K₃PO₄ or K₂CO₃ instead of strong hydroxides.
-
Control Water Content: While water is necessary for the hydrolysis of the MIDA boronate, excessive amounts can accelerate protodeboronation. Ensure you are using a well-defined solvent system (e.g., dioxane/water mixtures).
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation.[5] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.[5]
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use Active Catalyst: Ensure your palladium source is active. Some Pd(II) precatalysts require in-situ reduction, which may not be efficient under all conditions. Consider using a fresh batch of catalyst or a more robust precatalyst.
-
-
-
Poor Reagent Quality: The purity of all reaction components is crucial.
-
Solution:
-
Aryl Halide Purity: Ensure your aryl halide coupling partner is pure and free of contaminants that could inhibit the catalyst.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity.
-
-
Issue 2: Formation of Unexpected Byproducts
Question: Besides my desired product, I am observing significant amounts of byproducts in my reaction mixture. How can I identify and prevent them?
Answer:
The formation of byproducts is a common challenge in cross-coupling reactions. Below are the most likely side products when using this compound and strategies for their prevention.
Common Byproducts and Prevention Strategies:
| Byproduct | Probable Cause | Prevention Strategy |
| Styrene | Protodeboronation of the vinyl boronic acid.[5][7] | - Optimize base selection (use milder bases like K₃PO₄).- Control water content in the reaction mixture.- Lower the reaction temperature. |
| Biphenyl (from homocoupling of aryl halide) | Oxygen contamination leading to oxidative homocoupling. | - Ensure rigorous degassing of the reaction mixture.- Use a Pd(0) source directly to minimize Pd(II)-mediated homocoupling. |
| 1,4-Diphenyl-1,3-butadiene (from homocoupling of the vinyl boronate) | Presence of oxygen or Pd(II) species promoting homocoupling of the boronic acid.[5] | - Rigorous degassing is crucial.- Use a fresh, active Pd(0) catalyst. |
| Dehalogenated arene (from the aryl halide) | The palladium complex reacting with a hydride source in the reaction mixture.[5] | - Choose a base and solvent that are not hydride donors.- Avoid using alcohol solvents if dehalogenation is observed. |
| Heck-type Product | Competition between the Suzuki-Miyaura and Heck pathways. Anhydrous conditions can favor the Heck reaction.[8] | - Ensure the presence of a controlled amount of water to favor the Suzuki pathway.- Use of organic bases in nonpolar solvents under anhydrous conditions can promote the Heck reaction; avoid these conditions if the Suzuki product is desired. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to storage?
A1: this compound, as a MIDA boronate, is generally benchtop stable under air for extended periods.[1] This is a significant advantage over the corresponding free boronic acid, which is prone to decomposition.[9] For long-term storage, it is recommended to keep the compound in a cool, dry place.
Q2: Can I purify this compound by silica gel chromatography?
A2: Yes, one of the key advantages of MIDA boronates is their stability to silica gel chromatography, which allows for easy purification.[1]
Q3: What is the mechanism of MIDA boronate hydrolysis and "slow release"?
A3: The MIDA boronate protects the boronic acid through the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron atom. This creates a tetracoordinate boron center, which is less reactive. Under aqueous basic conditions, the MIDA ligand is hydrolyzed, releasing the free boronic acid in its active, trivalent state for the Suzuki-Miyaura coupling. The rate of this hydrolysis can be controlled by the choice of base and reaction conditions, allowing for a "slow release" of the boronic acid, which minimizes its decomposition.[9][6]
Q4: Can the 1-phenylvinyl group undergo polymerization during the Suzuki-Miyaura reaction?
A4: While vinyl groups can undergo polymerization, MIDA boronates have been shown to be stable under various polymerization conditions, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization.[6] In the context of a Suzuki-Miyaura coupling, significant polymerization is generally not a major side reaction, especially when the reaction is carried out under an inert atmosphere and with appropriate temperature control. However, if you observe the formation of oligomeric or polymeric material, consider lowering the reaction temperature and ensuring strict exclusion of oxygen.
Q5: Are there alternative coupling partners to aryl halides for this reagent?
A5: Yes, Suzuki-Miyaura couplings are versatile. Besides aryl halides (iodides, bromides, and chlorides), you can also use aryl triflates as coupling partners.[10] The reactivity of the electrophile generally follows the trend: I > OTf > Br >> Cl.[11]
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 5:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Caption: Troubleshooting workflow for low yield.
Caption: Competing reaction pathways.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. 1,1-Regioselective alkenylboration of styrenes enabled by palladium catalysis [html.rhhz.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. differencebetween.com [differencebetween.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Products of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive, field-proven guidance for the purification of reaction products derived from 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane. As a stable and effective reagent, particularly in Suzuki-Miyaura cross-coupling reactions, its use presents unique purification challenges that require specialized solutions beyond standard protocols. This center offers a structured approach to troubleshooting common issues, detailed experimental procedures, and answers to frequently asked questions.
Understanding the Purification Challenge
The primary application of this compound is in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. While the dioxazaborocane protecting group enhances stability compared to a simple boronic acid, the resulting crude reaction mixtures are complex. Effective purification requires a strategy that addresses the removal of several distinct classes of impurities.
Common Impurity Classes:
-
Palladium Residues: Homogeneous palladium catalysts and their degradation products can contaminate the final compound, appearing as black or colloidal solids. Their removal is critical, especially in pharmaceutical applications.
-
Boron-Containing Impurities: These are often the most challenging to separate from the desired product. They include:
-
Ligand-Related Impurities: Phosphine ligands used in coupling reactions can oxidize or remain in the crude mixture.
-
Reaction Byproducts: Impurities from the coupling partner and inorganic salts from the base used in the reaction.
Purification Strategy Decision Workflow
Choosing the correct purification strategy from the outset can save significant time and material. The following workflow provides a logical decision-making process based on initial analysis of the crude reaction mixture.
Caption: Decision workflow for selecting an appropriate purification method.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems encountered during the purification of products from reactions involving this compound.
Impurity-Specific Questions
Q: How do I effectively remove residual palladium catalyst from my product?
A: Residual palladium is a common issue that must be addressed early. The best method depends on the nature of the palladium species (heterogeneous vs. homogeneous).
-
For visible black precipitates (e.g., Palladium Black): Simple filtration is often effective. After the initial aqueous workup, dilute the organic layer with a suitable solvent and filter it through a pad of Celite®.[4][5][6] The Celite provides a fine filtration medium that traps insoluble metal particles.
-
For dissolved or colloidal palladium: When simple filtration is insufficient, more active methods are required.
-
Scavenger Resins: These are solid supports functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[7][8] The crude product solution is stirred with the scavenger resin, which binds the palladium, and is then removed by simple filtration. This is a highly effective but more costly method.
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[8][9] However, activated carbon is less selective and can sometimes adsorb the desired product, leading to yield loss.[8] Always perform a small-scale test first.
-
Q: My product is contaminated with unreacted boronic ester and/or its homocoupled dimer. What is the best separation strategy?
A: These impurities often have polarities very similar to the desired product, making separation challenging.
-
Optimized Flash Column Chromatography: This is the most common approach. Given that boronic esters can interact strongly with silica, causing streaking, a modified stationary phase is recommended.[10][11] Using silica gel impregnated with boric acid can suppress the undesired over-adsorption of boronic esters, leading to better separation and recovery.[10][11][12] Neutral alumina is another excellent alternative to standard silica gel.[13]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[13][14][15] A systematic solvent screen is necessary to find suitable conditions.
-
Preparative HPLC: For high-value materials or when other methods fail, reversed-phase preparative HPLC can provide excellent separation. However, care must be taken, as prolonged exposure to aqueous mobile phases can cause hydrolysis of any remaining boronic esters.[3]
Q: I'm seeing boric acid or other polar boron species in my NMR. How can I remove them?
A: These highly polar impurities arise from the hydrolysis of boronic esters or acids during the reaction or workup.[2]
-
Aqueous Wash/Extraction: Often, a simple aqueous wash during the workup is sufficient. For more persistent impurities, a slightly basic wash (e.g., dilute NaHCO₃ solution) can help by converting boric acid into its more water-soluble borate salt.
-
Formation of Diethanolamine Adducts: Boronic acids can be selectively precipitated from an organic solution by adding diethanolamine.[14][16][17] The resulting crystalline adduct can be filtered off. While this method is typically used to purify the boronic acid itself, it can be adapted to remove boronic acid impurities from a less polar product that remains in solution.
-
Silica Gel Plug: A quick filtration through a short plug of silica gel can retain highly polar impurities like boric acid while allowing the less polar desired product to pass through with a non-polar eluent.
Technique-Specific Questions
Q: My compound streaks or decomposes on a standard silica gel column. What can I do?
A: This is a classic problem when purifying organoboron compounds.[2][18] The issue stems from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface, which can lead to irreversible adsorption or decomposition.[11]
-
Use Boric Acid-Treated Silica Gel: This is a highly effective solution. The boric acid pre-treats the silica surface, masking the Lewis basic sites and preventing your compound from strongly adsorbing.[10][11] See Protocol 2 for preparation.
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying sensitive boronic esters.[13]
-
Reversed-Phase (C18) Silica: If your compound is sufficiently non-polar, reversed-phase chromatography can be an option. However, be aware that the aqueous mobile phases can cause hydrolysis of boronic esters.[3][18]
-
-
Add a Modifier to the Eluent: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve chromatography, but this should be done with caution as it can affect the stability of your compound.[2]
Q: I have very low product recovery after column chromatography. What are the common causes and solutions?
A: Low recovery is typically due to irreversible adsorption on the column or decomposition.[2][10]
-
Cause: Irreversible adsorption to silica gel.
-
Cause: Decomposition on the stationary phase.
-
Solution: Work quickly and avoid letting the compound sit on the column for extended periods. Consider using a less reactive stationary phase like deactivated silica or alumina.
-
-
Cause: Product is too volatile.
-
Solution: This is less common for Suzuki coupling products but possible for smaller molecules. When removing solvent on a rotary evaporator, use lower temperatures and be careful not to pull a vacuum that is too strong.[2]
-
Q: When is recrystallization a better option than chromatography for my product?
A: Recrystallization is an excellent and often superior purification method under the right circumstances.
-
When to Choose Recrystallization:
-
If the product is a stable solid: Oily or amorphous products cannot be recrystallized.
-
When impurities have significantly different solubilities: It is particularly effective at removing small amounts of impurities from a large amount of product.
-
For scalability: Recrystallization is often easier to scale up for large quantities than chromatography.[14]
-
To avoid decomposition: It avoids potential degradation on stationary phases like silica gel.
-
-
When Chromatography is Preferred:
-
For oily products: Chromatography is the default method for non-crystalline materials.[13]
-
To separate isomers or compounds with very similar structures: Chromatography generally provides higher resolution for separating closely related compounds.
-
Detailed Experimental Protocols
Protocol 1: Palladium Removal (Celite Filtration & Scavenger Resin)
A. Filtration through Celite
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature and perform a standard aqueous workup.
-
Dilution: Dilute the resulting organic layer with a solvent in which your product is soluble (e.g., ethyl acetate, DCM).
-
Prepare Celite Pad: Place a plug of cotton or glass wool in a Büchner or sintered glass funnel. Add a layer of sand (~1 cm) followed by a layer of Celite (~2-3 cm). Gently press the Celite to form a compact pad.
-
Filtration: Wet the Celite pad with the solvent used for dilution. Slowly pour the crude organic solution through the pad under gentle vacuum.[4][6][15]
-
Rinse: Wash the Celite pad with several portions of fresh solvent to ensure all of the product is collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the palladium-free crude product.
B. Treatment with a Scavenger Resin
-
Select Resin: Choose a scavenger resin with high affinity for palladium, such as one functionalized with thiol groups (e.g., SiliaMetS Thiol).
-
Dissolve Crude: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, DCM).
-
Add Scavenger: Add the scavenger resin (typically 2-4 equivalents relative to the palladium catalyst used) to the solution.
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours.[8] The required time depends on the specific resin and reaction.
-
Filter: Filter the mixture to remove the resin. Wash the resin with fresh solvent.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure.
Protocol 2: Optimized Flash Column Chromatography (Boric Acid-Treated Silica)
This protocol is adapted from the method developed by Hitosugi et al. for the purification of pinacol boronic esters, which is highly applicable here.[10][11][12]
-
Prepare Slurry: In a flask, prepare a slurry of silica gel in a volatile solvent like ethanol.
-
Add Boric Acid: Add a 5% w/v solution of boric acid in the same solvent to the silica slurry. For example, to 100 g of silica, add a solution of 5 g of boric acid dissolved in 100 mL of ethanol.
-
Equilibrate: Gently shake or stir the mixture for 1 hour.
-
Dry the Silica: Remove the solvent by filtration, wash the treated silica with fresh ethanol, and then dry it thoroughly in a vacuum oven (e.g., 60°C for 2 hours) to remove all solvent.[10]
-
Pack and Run Column: Pack the column with the boric acid-impregnated silica gel as you would for a standard flash column. Run the chromatography using your determined eluent system. This treated silica should significantly reduce tailing and improve the recovery of your boron-containing product.
Quantitative Data Summary for Chromatography
| Stationary Phase | Typical Issue with Boronic Esters | Advantage of Method | Primary Use Case |
| Standard Silica Gel | Strong adsorption, streaking, low recovery.[10][18] | Widely available, well-understood. | For products without sensitive boron moieties. |
| Boric Acid-Treated Silica | N/A | Suppresses over-adsorption, improves peak shape and recovery.[10][11] | Recommended for boronic ester purification. |
| Neutral Alumina | Can still have strong interactions. | Less acidic than silica, good for acid-sensitive compounds.[13] | Alternative to treated silica. |
| C18 (Reversed-Phase) | Potential for on-column hydrolysis.[3] | Good for separating non-polar compounds. | When normal phase fails and product is stable to water. |
Frequently Asked Questions (FAQs)
Q1: Why are products from boronic ester reactions often difficult to purify on silica gel? A1: The difficulty arises from a Lewis acid-base interaction. The boron atom in the boronic ester is Lewis acidic (electron-deficient), while the surface of silica gel is covered with silanol (Si-OH) groups, which are Lewis basic. This interaction causes the boronic ester to adsorb strongly to the silica, leading to poor elution (streaking, tailing) and, in some cases, decomposition.[2][11]
Q2: What is protodeboronation and how does it affect my purification? A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, often facilitated by water, acid, or base.[1] This creates a non-boron-containing byproduct (e.g., if you start with phenylboronic ester, you will get benzene as a byproduct). This byproduct must be separated from your desired product, adding another layer of complexity to the purification. Choosing anhydrous conditions and carefully controlling the pH during workup can minimize this side reaction.
Q3: Should I use neutral alumina instead of silica gel? A3: Neutral alumina can be a very good alternative to silica gel for purifying boronic esters.[13] Because it is less acidic than silica, the problematic Lewis acid-base interactions are often reduced. It is a recommended first alternative if you are having trouble with standard silica and do not wish to prepare boric acid-treated silica.
Q4: Can I convert my boronic ester product back to a boronic acid for easier purification? A4: While possible, this is generally not recommended unless there is a specific advantage. Boronic acids themselves can be challenging to purify, often being prone to forming cyclic anhydrides (boroxines) or being difficult to handle.[14] Purification is usually best performed on the more stable boronic ester form. Several methods exist for the deprotection of boronate esters, including acidic hydrolysis or transesterification, but this adds extra steps to the synthesis.[16][19][20]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. spinchem.com [spinchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
"effect of base and solvent on 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane reactivity"
Welcome to the technical support guide for 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane. This compound, an N-methyliminodiacetic acid (MIDA) protected boronate, is a highly stable, crystalline, and easy-to-handle reagent designed for use in palladium-catalyzed cross-coupling reactions. Its structure offers a unique solution for handling the otherwise unstable α-phenylvinylboronic acid.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the effects of base and solvent on the reactivity of this reagent, particularly in Suzuki-Miyaura cross-coupling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What is this compound and what are its primary advantages?
A: This compound is the MIDA ester of α-phenylvinylboronic acid. The MIDA ligand forms a stable, tridentate complex with the boron atom, changing its hybridization from sp² to sp³[1]. This structural change sequesters the boron's vacant p-orbital, rendering the compound inert to many reaction conditions, including anhydrous cross-coupling[2].
Its key advantages are:
-
Bench-top Stability: It is an air- and moisture-stable solid, compatible with standard purification techniques like chromatography[1].
-
Controlled Reactivity: It serves as a protecting group for the boronic acid. The active boronic acid can be released in a controlled manner under specific conditions, which is crucial for minimizing side reactions[2].
-
Enabling Difficult Couplings: It allows for the effective use of unstable boronic acids, such as vinyl boronic acids, which are prone to decomposition and protodeboronation[2].
Q2: What is the specific role of the base in reactions with this MIDA boronate?
A: The base serves two critical functions in a Suzuki-Miyaura reaction involving a MIDA boronate:
-
Deprotection (Hydrolysis): The primary role is to facilitate the hydrolysis of the MIDA ester. This cleavage reaction releases the free, sp²-hybridized vinylboronic acid, which is the active nucleophilic partner in the catalytic cycle. This step typically requires an aqueous inorganic base[1][2].
-
Facilitation of Transmetalation: Once the active boronic acid is formed, the base activates it to form a more nucleophilic boronate species (-B(OH)₃⁻). This "ate" complex is essential for the transmetalation step, where the vinyl group is transferred from boron to the palladium center[3][4].
Q3: Can I perform Suzuki-Miyaura coupling with this reagent under strictly anhydrous conditions?
A: Generally, no. MIDA boronates are designed to be unreactive under anhydrous Suzuki-Miyaura conditions[1][2]. The presence of water is essential for the hydrolysis of the MIDA group. Attempting the reaction in anhydrous solvents (e.g., dry THF, toluene, or dioxane) with an anhydrous base will typically result in little to no product formation, as the active boronic acid cannot be generated.
Q4: What is protodeboronation and how does the MIDA boronate strategy help prevent it?
A: Protodeboronation is a common and detrimental side reaction for many organoboronic acids, especially vinyl derivatives. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, typically promoted by acidic or basic conditions and trace water[5]. For your reagent, this would result in the formation of styrene.
The MIDA boronate minimizes this issue through a "slow-release" mechanism. By using a mild aqueous base (like K₃PO₄), the MIDA ester hydrolyzes slowly, maintaining a very low, steady-state concentration of the unstable free vinylboronic acid. This ensures that the reactive boronic acid is consumed in the productive cross-coupling cycle much faster than it can decompose via protodeboronation[2].
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem: Low or No Conversion to Desired Product
Q: My Suzuki-Miyaura reaction with an aryl bromide is not working. I'm using anhydrous dioxane and K₃PO₄ that I dried in the oven. What is the likely cause?
A: The primary issue is the lack of water in your reaction system. The MIDA boronate requires hydrolysis to become active, a process that is critically dependent on water.
Troubleshooting Steps:
-
Introduce Water: The most effective solution is to use a biphasic solvent system. A mixture of an organic solvent like 1,4-dioxane or THF with water (e.g., a 4:1 or 5:1 ratio) is standard.
-
Use an Appropriate Base: While you are using a suitable base (K₃PO₄), it is most effective when used as an aqueous solution or in the presence of a water co-solvent. Prepare an aqueous solution of the base (e.g., 2M K₃PO₄) and add it to the organic solvent.
-
Verify Reagent Quality: Ensure your aryl halide coupling partner is pure and the palladium catalyst/ligand system is active. Test the catalyst on a known, reliable reaction if you suspect it has degraded[5].
Q: My reaction starts but then stalls, and I observe a black precipitate (palladium black). Why is this happening?
A: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal. This can be caused by several factors.
Troubleshooting Steps:
-
Improve Degassing: Oxygen can oxidize the Pd(0) catalyst, leading to its decomposition and promoting side reactions like homocoupling[6]. Ensure your solvent and reaction mixture are rigorously degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon for 20-30 minutes can be sufficient.
-
Select a Robust Ligand: The ligand stabilizes the palladium center. For coupling with vinyl groups, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often more effective at preventing catalyst decomposition than simpler ligands like PPh₃.
-
Control Temperature: While elevated temperatures increase reaction rates, they can also accelerate catalyst decomposition. If you observe precipitation, try running the reaction at a lower temperature (e.g., 60-80 °C instead of 100 °C).
Problem: Significant Formation of Byproducts
Q: My main byproduct is styrene. How can I suppress this protodeboronation?
A: The formation of styrene indicates that the rate of protodeboronation is competitive with the rate of cross-coupling. This usually happens when the concentration of the free vinylboronic acid is too high or the conditions are too harsh.
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical for controlling the "slow-release" rate. A very strong base like NaOH will cause rapid hydrolysis, leading to a high concentration of the unstable boronic acid and promoting decomposition. A milder base provides a slower, more controlled release.
-
Recommendation: Use K₃PO₄ or Cs₂CO₃. Avoid strong hydroxides unless specifically required and optimized. NaHCO₃ may be too weak to be effective[1].
-
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of protodeboronation. Running the reaction at the lowest effective temperature can significantly improve the ratio of product to byproduct.
-
Use a More Active Catalyst System: A highly active catalyst will consume the free boronic acid more rapidly, outcompeting the decomposition pathway. Consider screening different palladium pre-catalysts and ligands to find a more efficient system.
Section 3: Experimental Protocols & Data
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Prepare a degassed solution of the base (e.g., 2.0 M aqueous K₃PO₄, 3.0 eq). Add the degassed organic solvent (e.g., 1,4-dioxane or THF) to the reaction vial via syringe, followed by the aqueous base solution. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Tables: Influence of Reaction Parameters
The following tables present representative data for a model reaction between 4-bromoanisole and this compound to illustrate key trends.
Table 1: Effect of Base on Reaction Outcome
| Entry | Base (3.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield of Product (%) | Yield of Styrene (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 12 | 92 | < 5 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | 88 | < 5 |
| 3 | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 24 | 75 | 10 |
| 4 | NaOH | Dioxane/H₂O (4:1) | 80 | 4 | 45 | 40 |
| 5 | K₃PO₄ | Dioxane (anhydrous) | 80 | 24 | < 5 | < 2 |
Insight: Milder inorganic bases like K₃PO₄ provide the best balance for slow release, leading to high yields and minimal protodeboronation (Entry 1). A strong base like NaOH causes rapid decomposition (Entry 4), while anhydrous conditions fail to initiate the reaction (Entry 5).
Table 2: Effect of Solvent on Reaction Outcome
| Entry | Base | Solvent System | Temp (°C) | Time (h) | Yield of Product (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 12 | 92 |
| 2 | K₃PO₄ | THF/H₂O (4:1) | 65 | 16 | 89 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 80 | 18 | 85 |
| 4 | K₃PO₄ | DMF/H₂O (4:1) | 80 | 12 | 78 |
Insight: Ethereal solvents like dioxane and THF are generally excellent choices[7]. Polar aprotic solvents like DMF can sometimes lead to lower yields, potentially due to catalyst inhibition or side reactions, although this is system-dependent[8][9].
Section 4: Mechanistic Insights & Workflows
Visual diagrams to clarify the key processes involved.
Diagram 1: The "Slow-Release" Hydrolysis of MIDA Boronate
Caption: Controlled hydrolysis of the MIDA boronate.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura reaction.
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
Welcome to the technical support center for 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, reactivity, and degradation of this compound. As a vinyl MIDA boronate, its unique stability and controlled reactivity present both opportunities and challenges in synthetic applications.
Introduction to this compound
This compound is a member of the N-methyliminodiacetic acid (MIDA) boronate family. These compounds are renowned for their exceptional benchtop stability, offering a significant advantage over their corresponding boronic acids, which are often prone to decomposition.[1][2][3][4] Vinyl boronic acids, in particular, are susceptible to protodeboronation, oxidation, and polymerization.[3][4] The MIDA ligand protects the boronic acid moiety, rendering the molecule stable to air, moisture, and silica gel chromatography.[1][2]
The utility of MIDA boronates lies in their ability to act as "slow-release" reservoirs for the active boronic acid under specific basic conditions, a feature that is highly advantageous in cross-coupling reactions.[3][4] Understanding the factors that govern the deprotection (hydrolysis) of the MIDA group is critical to successfully utilizing this reagent and troubleshooting any experimental issues.
Frequently Asked Questions (FAQs)
Q1: My stock of this compound has been on the bench for a while. Is it still good to use?
A1: Yes, most likely. MIDA boronates are exceptionally stable as crystalline solids and can be stored on the benchtop under air for extended periods (months) without detectable decomposition.[1][2][4] However, as a best practice for any reagent, it is advisable to verify its purity by ¹H NMR before use if it has been stored for a very long time or under harsh conditions.
Q2: I am not seeing any reaction when using this MIDA boronate in a Suzuki-Miyaura coupling. What could be the issue?
A2: The most common reason for a lack of reactivity is incomplete or failed deprotection of the MIDA group. The MIDA boronate itself is generally unreactive in cross-coupling until the boronic acid is liberated.[5] Ensure your reaction conditions are suitable for MIDA boronate hydrolysis. This typically requires an aqueous base.[3][6][7] Anhydrous conditions, even with a base present, will likely result in little to no reaction.[6][8]
Q3: What are the optimal conditions for deprotecting the MIDA group to generate the active vinyl boronic acid?
A3: The deprotection (hydrolysis) rate is highly dependent on the reaction conditions.[6][7] There are two primary mechanisms:
-
Fast Hydrolysis: This is achieved with a strong aqueous base, such as 1 M NaOH, and typically completes within minutes at room temperature.[3][6]
-
Slow-Release Hydrolysis: This is ideal for cross-coupling reactions where a low concentration of the unstable vinyl boronic acid is desired. It is typically achieved using a weaker aqueous base like K₃PO₄ in a biphasic solvent system (e.g., dioxane/water or THF/water) at elevated temperatures (e.g., 60-100 °C).[3][4][6] The slow release minimizes the degradation of the vinyl boronic acid before it can participate in the catalytic cycle.[3]
Q4: I am observing significant protodeboronation (formation of styrene) as a byproduct. How can I minimize this?
A4: Protodeboronation is a common degradation pathway for vinyl boronic acids, especially in the presence of heat, base, and palladium catalysts.[3][4][9] To minimize this:
-
Utilize the "slow-release" strategy: By using a weaker base (e.g., K₃PO₄), you maintain a low steady-state concentration of the reactive vinyl boronic acid, which favors the desired cross-coupling over degradation.[3][10]
-
Ensure efficient catalysis: A highly active catalyst system will consume the boronic acid in the productive cross-coupling pathway faster than it can decompose. Consider screening different palladium sources and ligands.
-
Minimize reaction time: Monitor the reaction progress and work it up as soon as the starting material is consumed.[10]
Q5: How can I monitor the degradation of my MIDA boronate or the resulting vinyl boronic acid?
A5: Monitoring can be challenging due to the potential for on-column hydrolysis during analysis.[11][12][13][14]
-
¹H NMR Spectroscopy: This is the most direct method to observe the integrity of the MIDA boronate starting material and to detect major byproducts like styrene from protodeboronation.
-
Reversed-Phase HPLC: This can be used, but care must be taken. Standard conditions may induce hydrolysis.[11][12] Consider using an aprotic diluent (e.g., acetonitrile), a highly basic mobile phase (pH > 10), or a column with low silanol activity to minimize on-column degradation.[11][13][14]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC methods use a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and can be an excellent alternative for analyzing both the MIDA boronate and its more polar boronic acid degradation product.[13][15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield in Cross-Coupling | 1. Incomplete MIDA deprotection. 2. Degradation of the vinyl boronic acid. 3. Inactive catalyst. | 1. Ensure sufficient water is present in the reaction mixture to facilitate hydrolysis. Switch to a stronger base (e.g., NaOH for initial trials) or increase the reaction temperature with K₃PO₄. 2. Use "slow-release" conditions (aqueous K₃PO₄). Optimize catalyst and ligand for faster coupling. 3. Use a fresh catalyst and ensure anaerobic conditions are maintained. |
| Formation of Styrene (Protodeboronation) | 1. Excess water or protic sources. 2. High concentration of unstable vinyl boronic acid. 3. Slow cross-coupling reaction. | 1. While water is necessary for deprotection, excess should be avoided. Use the recommended solvent ratios (e.g., 5:1 dioxane/H₂O).[3][4] 2. Employ the "slow-release" strategy with a weaker base. 3. Screen different phosphine ligands to accelerate the Suzuki-Miyaura reaction. |
| Formation of Phenol or other Oxidative Byproducts | 1. Presence of oxygen. 2. Oxidative degradation of the boronic acid. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (N₂ or Ar). 2. This is a known degradation pathway for boronic acids.[16] Minimizing reaction time and using "slow-release" conditions can help. |
| Inconsistent Results Between Batches | 1. Variable water content in reagents or solvents. 2. Purity of the MIDA boronate. | 1. Use freshly opened, high-purity solvents. The water activity is a critical parameter for hydrolysis rates.[6][7] 2. Confirm the purity of each new batch of the MIDA boronate by ¹H NMR or another suitable analytical technique. |
Degradation Pathways and Experimental Workflow
The primary advantage of using this compound is its stability. The degradation pathways of concern are those of the in situ generated (1-phenylvinyl)boronic acid.
Key Degradation Pathways of (1-phenylvinyl)boronic acid
Caption: Major degradation pathways of the active boronic acid.
Protocol: General Procedure for "Slow-Release" Suzuki-Miyaura Coupling
This protocol outlines a general method for using this compound in a Suzuki-Miyaura cross-coupling reaction, leveraging the "slow-release" principle to minimize degradation.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄)
-
Dioxane (or THF), anhydrous
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., 2-5 mol %), and phosphine ligand (e.g., 4-10 mol %).
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Prepare a solution of K₃PO₄ (3.0-7.5 equiv) in a mixture of dioxane and water (typically a 5:1 to 10:1 ratio by volume). Degas this solution by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed base solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for slow-release Suzuki-Miyaura coupling.
References
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Report: Reactivity of Vinyl Boronates in Enantioselective Ene and Hetero-Ene Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Common Pitfalls in Handling Air-Sensitive Dioxazaborocanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioxazaborocanes. This guide is designed to provide practical, in-depth solutions to common challenges encountered when handling these uniquely stable yet sensitive boron adducts. Dioxazaborocanes, formed from the condensation of boronic acids with diethanolamine derivatives, serve as exceptionally useful, crystalline, and often more manageable surrogates for boronic acids in various chemical transformations.[1][2] However, their sensitivity to atmospheric moisture and oxygen necessitates rigorous handling techniques to ensure experimental success and reproducibility.
This center is structured to address your specific issues directly. We will first explore a troubleshooting guide for problems you might be facing in the lab, followed by a broader FAQ section for foundational knowledge. We conclude with detailed protocols and reference data to empower your research.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is drastically low or inconsistent. I suspect my dioxazaborocane reagent is the problem. What's going on?
A1: Low or variable yields are the most common symptom of reagent degradation, often due to inadvertent exposure to air or moisture. Let's break down the likely causes and solutions.
Primary Cause: Hydrolysis of the Dioxazaborocane
The B-O bonds in the dioxazaborocane ring are susceptible to hydrolysis. Even brief exposure to atmospheric moisture can lead to the cleavage of the ring, reverting the compound back to the parent boronic acid and diethanolamine.[1] While the transannular dative bond between nitrogen and boron lends significant stability, this is an equilibrium process that can be disrupted.[1]
Troubleshooting Steps & Solutions:
-
Assess Your Solvent Quality: "Anhydrous" solvents from commercial suppliers can degrade over time after being opened. Never assume a solvent is dry.
-
Action: Use freshly dried and degassed solvents. For many reactions, passing the solvent through an activated alumina column (solvent purification system) is sufficient. For highly sensitive reactions, consider distillation from an appropriate drying agent. The freeze-pump-thaw method is highly effective for degassing.[3]
-
-
Evaluate Your Inert Atmosphere Technique: A slight positive pressure of an inert gas (nitrogen or argon) is crucial to prevent air from entering the reaction vessel.[3][4]
-
Action: Ensure all glassware is meticulously dried before use, either by oven-drying (>120°C for several hours) or flame-drying under vacuum.[5] Assemble the apparatus while hot and cool it under a stream of inert gas.[3] Use a bubbler to visually confirm a slight positive pressure is maintained throughout the experiment.[3][6] For highly sensitive applications, argon is preferred as it is denser than air and provides a better "blanket" over the reaction mixture.[5]
-
-
Check Reagent Transfer Method: Every time a reagent is transferred, there is a potential for atmospheric exposure.
Q2: I'm seeing unexpected signals in my NMR and extra peaks in my LC-MS analysis of the crude reaction mixture. What are these impurities?
A2: The appearance of unexpected signals corresponding to starting materials or related byproducts strongly points to the degradation of your dioxazaborocane either before or during the reaction.
Likely Impurities:
-
Diethanolamine Derivative: The co-product of hydrolysis. This will be evident in both ¹H NMR (characteristic signals) and as a mass peak in your LC-MS.
-
Boronic Acid/Boroxine: The other hydrolysis product is the parent boronic acid. Boronic acids themselves can dehydrate to form cyclic trimers called boroxines, which can further complicate spectra.
-
Oxidized Byproducts: If the organic moiety on the boron is sensitive to oxidation, exposure to air can lead to corresponding oxidized impurities.
Diagnostic Actions:
-
Run Control Samples: Analyze a sample of your dioxazaborocane starting material by NMR or LC-MS. If you see signals for diethanolamine or boronic acid, your stock reagent has already degraded.
-
Spike Your Sample: Intentionally add a small amount of the corresponding diethanolamine and/or boronic acid to an NMR tube containing your reaction mixture to see if the unknown signals increase in intensity.
-
Mechanistic Consideration: Dioxazaborocanes are often used in reactions like Suzuki couplings where they hydrolyze in situ to the active boronic acid.[1] If you see the boronic acid, it could be from premature hydrolysis before the catalyst is active, rendering it ineffective.
Q3: My crystalline dioxazaborocane has become sticky/oily upon storage. Can I still use it?
A3: A change in the physical appearance of a previously stable, crystalline solid is a clear visual indicator of decomposition. The stickiness is often due to the formation of the diethanolamine and boronic acid, which may be oils or lower-melting solids, creating a eutectic mixture with the remaining starting material.
Recommendation: It is strongly advised not to use the decomposed reagent. Using it will introduce impurities, alter the stoichiometry of your reaction, and lead to unreliable and unpublishable results.[9]
Preventative Storage Strategy:
-
Primary Container: Store the dioxazaborocane in its original container, preferably a Sure/Seal™ bottle or similar air-tight vessel.[3][4]
-
Secondary Containment: Place the primary container inside a larger, sealed container (like a desiccator or a sealed bag) that has been backfilled with an inert gas.
-
Environment: Store in a cool, dark, and dry place. A freezer is often suitable, but allow the container to warm fully to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What exactly makes dioxazaborocanes "air-sensitive"?
A1: The term "air-sensitive" primarily refers to sensitivity to moisture (hydrolysis) and, to a lesser extent, oxygen (oxidation).[8]
-
Hydrolysis: The core vulnerability is the boron-oxygen (B-O) bonds. Water acts as a nucleophile, attacking the electrophilic boron center. While the intramolecular dative B-N bond provides significant steric and electronic protection compared to a simple boronic ester, it is not impervious. The process is a reversible equilibrium, but in the presence of excess water, the equilibrium is driven towards the hydrolyzed state.[1][10]
-
Oxidation: The boron-carbon (B-C) bond can be susceptible to oxidation, depending on the nature of the organic substituent. This is a lesser concern for many aryl dioxazaborocanes but can be a significant degradation pathway for others.
Q2: What is the hierarchy of handling techniques? Is a glovebox always necessary?
A2: The required level of rigor depends on the specific dioxazaborocane's stability and the scale of your reaction.[8]
-
Level 1: Inert Gas Blanket (Balloon Technique): Sufficient for robust, less sensitive dioxazaborocanes in quick, small-scale reactions. This involves using a balloon of nitrogen or argon to maintain a positive pressure in the flask.[5][11][12]
-
Level 2: Schlenk Line: The standard for most academic and research chemistry. A Schlenk line provides a robust system for performing reactions under a dynamic inert gas atmosphere and allows for vacuum-backfill cycles to thoroughly remove air.[3][8] This is the recommended minimum for reliable results.
-
Level 3: Glovebox: The gold standard for handling highly sensitive or pyrophoric materials. A glovebox provides a controlled environment with very low levels (<1 ppm) of O₂ and H₂O, ideal for storing, weighing, and preparing solutions of sensitive reagents.[3][8]
Q3: How can I quickly check the quality of my dioxazaborocane before starting a multi-step synthesis?
A3: Taking a few minutes to verify your starting material can save days of wasted effort.
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry, deuterated solvent (e.g., CDCl₃, d₆-DMSO) and acquire a proton NMR spectrum. Look for the sharp, characteristic peaks of the dioxazaborocane ring structure and the absence of broad signals from water or the distinct peaks of the corresponding diethanolamine.
-
Melting Point: If the material is crystalline, a sharp melting point that matches the literature value is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities, likely from decomposition.
Q4: What are the key safety considerations?
A4: While dioxazaborocanes are generally less hazardous than many organometallic reagents, they are still chemical compounds that require respectful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[13][14][15]
-
Toxicity: Boric acid and its derivatives can have reproductive toxicity.[13][16][17] Handle them with care, avoid inhalation of dust, and prevent skin contact.[13][14][16] Always consult the Safety Data Sheet (SDS) for the specific compound you are using.[13][14][15][17]
-
Inert Gas Safety: Be mindful of the risks of working with compressed gas cylinders and asphyxiation when using inert gases in confined spaces.
Part 3: Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
-
Glassware Preparation: Dry a round-bottom flask (equipped with a magnetic stir bar) and condenser in an oven at >120°C overnight.
-
Assembly: While the glassware is still hot, assemble it on the Schlenk line. Use a light, even coating of vacuum grease on all glass joints.
-
Purging the System: Secure the flask with a clamp. Connect the sidearm of the flask to the Schlenk line via thick-walled tubing.
-
Vacuum/Backfill Cycles: Evacuate the flask using the vacuum manifold until the pressure is low. Then, switch to the inert gas manifold to refill the flask with nitrogen or argon. Repeat this cycle at least three times to ensure all atmospheric gases are removed.[8]
-
Adding Reagents: After the final backfill, leave the flask under a positive pressure of inert gas (indicated by the bubbler). Liquid reagents can be added via a gas-tight syringe through a rubber septum. Solids should be added under a positive flow of inert gas or in a glovebox (see Protocol 2).
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the entire duration of the reaction.
Protocol 2: Transfer of a Solid Air-Sensitive Dioxazaborocane
-
Preparation: Place your pre-dried, inert-atmosphere reaction flask (from Protocol 1) and your sealed bottle of dioxazaborocane in a fume hood.
-
Establish Positive Flow: Insert a needle connected to the inert gas outlet of your Schlenk line or a balloon into the septum of your reaction flask to ensure a positive outflow of gas.
-
Weighing: Quickly weigh the required amount of the dioxazaborocane into a small, dry vial on a tared balance.
-
Transfer: Briefly remove the septum from the reaction flask. Using a powder funnel, quickly and carefully add the solid to the flask against the positive outflow of inert gas.
-
Reseal: Immediately reseal the flask with the septum.
-
Purge: If a significant amount of air may have entered, you can perform one additional vacuum/backfill cycle, ensuring the solid reagent does not get pulled into the Schlenk line.
Part 4: Data Presentation
Table 1: Recommended Inert Gas Purity and Solvent Moisture Levels
| Parameter | Standard Grade | High-Purity Grade | Application |
| Inert Gas Purity | 99.99% (Nitrogen) | >99.998% (Argon) | Standard reactions with robust reagents. |
| Highly sensitive organometallic reactions. | |||
| Solvent Moisture | < 50 ppm | < 10 ppm | General use with many boronic esters. |
| Reactions sensitive to trace water. |
Part 5: Visualization
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 6. web.mit.edu [web.mit.edu]
- 7. fauske.com [fauske.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. wilsonsalt.com [wilsonsalt.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. laballey.com [laballey.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane and Related MIDA Boronates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane and other N-methyliminodiacetic acid (MIDA) boronates. This guide is designed to provide in-depth, field-proven insights into the workup procedures for reactions involving these versatile reagents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Introduction to this compound
This compound is a member of the MIDA boronates class of compounds. These reagents have gained significant traction in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their remarkable stability and ease of handling compared to their corresponding boronic acids.[1][2][3] MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, making them amenable to long-term benchtop storage.[1][2][3][4] A key feature of MIDA boronates is their compatibility with silica gel chromatography, which greatly simplifies purification processes.[1][2][4]
The MIDA ligand protects the boronic acid functionality, rendering it unreactive under anhydrous cross-coupling conditions.[3][5] This protective feature is instrumental in complex molecule synthesis, allowing for iterative cross-coupling strategies.[1][6] The boronic acid can be readily unmasked when needed by simple hydrolysis under mild aqueous basic conditions.[1][2][3][4][5]
This guide will focus on the critical step of working up reactions involving these valuable reagents to ensure high yield and purity of your desired products.
Troubleshooting Guide
Issue 1: My MIDA boronate appears to be decomposing on the silica gel column.
Question: I am trying to purify my crude reaction mixture containing a MIDA boronate product using silica gel chromatography, but I am observing streaking on the TLC plate and a lower than expected yield of the purified product. What could be the cause and how can I fix it?
Answer:
This is a common issue that can arise from the choice of eluent. While MIDA boronates are generally compatible with silica gel, they can be sensitive to certain solvents, particularly alcohols like methanol.[4]
Causality: The boron atom in the MIDA boronate is susceptible to nucleophilic attack by alcohols, which can lead to transesterification or hydrolysis, especially if the silica gel has adsorbed water. This decomposition pathway is often accelerated by prolonged exposure to the alcoholic eluent on the silica gel surface.
Solutions:
-
Avoid or Minimize Alcohol in the Eluent: If you are using a dichloromethane:methanol or similar alcohol-containing eluent system, try to minimize the amount of methanol.[4] It is recommended not to leave MIDA boronates in solutions containing alcohols for extended periods (e.g., more than an hour).[4]
-
Use a Ternary Eluent System: For separating MIDA boronates with similar polarities, a ternary eluent system of hexanes:EtOAc with a small percentage of methanol (up to 10%) can be effective while minimizing decomposition.[4]
-
Employ "Catch and Release" Chromatography: This is a highly effective technique for purifying MIDA boronates.[7] MIDA boronates exhibit a unique binary affinity for silica gel; they are minimally mobile in solvents like diethyl ether (Et₂O) but are readily eluted with tetrahydrofuran (THF).[7]
-
"Catch" Step: Load your crude reaction mixture onto a silica gel plug or column and wash with Et₂O, optionally containing a small amount of methanol (e.g., 1.5% v/v), to elute non-polar impurities.[6] The MIDA boronate will remain adsorbed on the silica.
-
"Release" Step: Switch the eluent to THF to elute your purified MIDA boronate.[7]
-
Experimental Protocol: "Catch and Release" Purification
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).
-
Load the solution onto a pre-packed silica gel cartridge or a manually packed column.
-
Wash ("Catch"): Elute the column with diethyl ether (Et₂O), or Et₂O with 1.5% methanol, to remove impurities. Monitor the eluent by TLC to ensure no product is being eluted.
-
Elute ("Release"): Switch the eluent to tetrahydrofuran (THF) to elute the desired MIDA boronate.
-
Collect the fractions containing the product and concentrate under reduced pressure.
Visualization of "Catch and Release" Workflow
Caption: "Catch and Release" purification workflow for MIDA boronates.
Issue 2: I am having difficulty with the deprotection of the MIDA group.
Question: I have completed my cross-coupling reaction and now I need to cleave the MIDA group to obtain the final boronic acid. My attempts with aqueous base have been sluggish or have resulted in a complex mixture. What are the optimal conditions for MIDA deprotection?
Answer:
Deprotection of the MIDA group is typically straightforward but can be influenced by the specific substrate and reaction conditions. The standard method involves hydrolysis with a mild aqueous base at room temperature.[3][5]
Causality: The hydrolysis of the MIDA boronate proceeds via nucleophilic attack of a hydroxide ion on the boron center, leading to the cleavage of the B-N and B-O bonds of the MIDA ligand and formation of the boronic acid. Incomplete reactions can occur due to insufficient base, poor solubility of the MIDA boronate, or competing side reactions.
Solutions:
-
Standard Deprotection Conditions: The most commonly used condition is 1 M aqueous sodium hydroxide (NaOH) in a solvent like tetrahydrofuran (THF) at room temperature for a short duration (e.g., 10 minutes).[4]
-
Alternative Mild Bases: For sensitive substrates, sodium bicarbonate (NaHCO₃) can also be used, although the reaction may be slower.[3][5]
-
"Slow-Release" Conditions: In cases where the resulting boronic acid is unstable, a slower, controlled release can be achieved using aqueous potassium phosphate (K₃PO₄).[3] This prevents the accumulation of the unstable boronic acid in the reaction mixture.
-
Ensure Adequate Solubility: If your MIDA boronate is not very soluble in the reaction medium, this can hinder the deprotection. Ensure a co-solvent like THF is used to aid solubility.
-
Acidic Workup: After the basic hydrolysis, the reaction mixture should be acidified (e.g., with 1 M HCl) to protonate the boronic acid and the liberated N-methyliminodiacetic acid. The boronic acid can then be extracted into an organic solvent.
Experimental Protocol: Standard MIDA Deprotection
-
Dissolve the purified MIDA boronate in THF.
-
Add an equal volume of 1 M aqueous NaOH.
-
Stir vigorously at room temperature for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic acid.
Visualization of Deprotection Logic
Caption: Decision-making for MIDA boronate deprotection conditions.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Suzuki-Miyaura reaction without deprotecting the MIDA boronate first?
A1: Yes, and this is one of the key advantages of MIDA boronates. You can perform a Suzuki-Miyaura coupling in situ by adding an aqueous base to the reaction mixture. The base will facilitate the slow release of the boronic acid, which then participates in the catalytic cycle. This is particularly useful for unstable boronic acids that would otherwise decompose.[3][8]
Q2: I need to purify my product, but I want to avoid column chromatography. Are there other methods?
A2: Yes, precipitation is a powerful, non-chromatographic method for purifying MIDA boronates. MIDA boronates are generally insoluble in non-polar solvents like hexanes, while many common reaction byproducts and catalysts are soluble.[6]
Precipitation Purification Protocol:
-
After the reaction, concentrate the crude mixture.
-
Dissolve the residue in a minimal amount of THF.
-
Add this THF solution dropwise to a stirred vessel containing a larger volume of hexanes (e.g., 3-4 times the volume of THF).
-
The MIDA boronate product should precipitate out of solution.
-
The precipitate can be isolated by filtration, washed with hexanes, and then dried.[6]
Q3: Are there any "green" workup procedures for reactions involving MIDA boronates?
A3: Absolutely. Recent developments have enabled Suzuki-Miyaura couplings of MIDA boronates to be performed in water as the sole medium.[9][10] A significant advantage of this methodology is the simplified workup. In many cases, the cross-coupled product precipitates directly from the aqueous reaction mixture and can be isolated by simple filtration, eliminating the need for organic solvents in the workup process.[9][10]
Q4: How can I monitor the progress of a reaction involving a MIDA boronate?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring these reactions. MIDA boronates are generally less polar than their corresponding boronic acids. You can often visualize the consumption of the starting materials and the formation of the MIDA boronate product on a TLC plate. A suitable eluent system for TLC analysis is often a mixture of dichloromethane and methanol.[4]
Q5: What are the best practices for storing this compound and other MIDA boronates?
A5: MIDA boronates are known for their exceptional benchtop stability.[1][2][3] They can be stored in a tightly sealed container at room temperature under air for extended periods (months) without significant decomposition.[3] For long-term storage, keeping them in a desiccator is good practice.
Quantitative Data Summary
| Workup/Purification Method | Key Advantages | Key Disadvantages | Typical Recovery |
| Silica Gel Chromatography | High resolution for complex mixtures | Potential for decomposition with certain eluents | 70-95% |
| "Catch and Release" | High purity, avoids prolonged eluent exposure | Requires specific solvent affinities (Et₂O/THF) | 85-98% |
| Precipitation | Fast, scalable, avoids chromatography | May not remove all impurities, dependent on solubility | 80-95% |
| Aqueous Filtration | "Green," simple, minimal solvent waste | Only applicable for reactions in water where the product precipitates | 85-99% |
References
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of Suzuki-Miyaura Couplings Using 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
Welcome to the technical support center for the application of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale synthesis. As a robust and stable surrogate for the otherwise challenging 1-phenylvinylboronic acid, this N-methyldiethanolamine (NMDEA) protected boronate ester offers significant advantages in handling, stability, and purification.[1][2] However, scaling up any chemical process introduces new variables and potential challenges. This document provides in-depth, field-proven insights to help you navigate these complexities, ensuring a safe, efficient, and reproducible scale-up.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your scale-up campaign. The solutions provided are based on established chemical principles and practical experience in process chemistry.
Q1: My Suzuki-Miyaura coupling reaction has stalled, showing incomplete conversion of the limiting reagent even after extended reaction times. What are the likely causes and solutions?
A1: Reaction stalling on scale-up is a common issue, often stemming from factors that are less impactful at the bench. The primary suspects are catalyst deactivation, inefficient in situ deprotection of the dioxazaborocane, or mass transfer limitations.
-
Causality—Catalyst Deactivation: On a larger scale, the reaction mixture has a lower surface-area-to-volume ratio, making efficient mixing more critical and potentially leading to localized "hot spots" or concentration gradients that can degrade the palladium catalyst. Furthermore, inadequate degassing can leave residual oxygen, which leads to the formation of inactive palladium oxides and promotes unwanted side reactions like boronic acid homocoupling.[3]
-
Causality—Inefficient Deprotection: The dioxazaborocane is a "pro-drug" for the active boronic acid; it requires hydrolysis by the aqueous base to enter the catalytic cycle. If the base is not sufficiently soluble or if phase transfer between the organic and aqueous layers is poor, the concentration of the active boronic acid can be too low to sustain a high reaction rate.[2][4]
Troubleshooting Protocol:
-
Verify Catalyst and Ligand Integrity: Ensure you are using a high-purity, well-defined palladium precatalyst. For large-scale reactions, using stable precatalysts (e.g., Buchwald precatalysts) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Improve Degassing Protocol: For kilogram-scale reactions, sparging the solvent with nitrogen or argon for 30-60 minutes before adding the catalyst and reagents is more effective than simple vacuum/backfill cycles. Maintain a positive inert gas pressure throughout the reaction.
-
Optimize Base and Solvent System:
-
Base: Switch to a base with better solubility or use a phase-transfer catalyst (e.g., TBAB) if you suspect biphasic limitations. Potassium phosphate (K₃PO₄) is often effective as it promotes the "slow release" of the boronic acid, maintaining a low but steady concentration that minimizes decomposition while driving the reaction forward.[2]
-
Solvent: Ensure your solvent system (e.g., dioxane/water, 2-MeTHF/water) allows for adequate mutual solubility of the reactants. Sometimes, increasing the proportion of water or adding a co-solvent can improve the deprotection rate.
-
-
Enhance Mass Transfer: Check that your reactor's agitation (stirring rate and impeller design) is sufficient to ensure thorough mixing of the phases. Poor agitation is a frequent culprit in failed scale-up attempts.
Caption: Workflow for troubleshooting low reaction conversion.
Q2: I am observing significant protodeboronation of my vinyl boronate, leading to styrene as a byproduct and reduced yield. How can I mitigate this?
A2: Protodeboronation is a known decomposition pathway for many boronic acids, particularly electron-rich, vinyl, and heteroaryl types.[2][5] It is often accelerated by high temperatures and the presence of aqueous base. The key to preventing this is to ensure the Suzuki coupling is kinetically faster than the decomposition.
-
Causality—The "Slow-Release" Principle: The primary advantage of the dioxazaborocane protecting group is its ability to hydrolyze in situ, releasing the boronic acid slowly. This keeps the standing concentration of the unstable free boronic acid low at any given moment, favoring its consumption by the palladium catalyst over decomposition.[2] If conditions are too harsh (e.g., excessively high temperature or overly strong base), the deprotection may be too rapid, leading to a buildup of the free boronic acid and promoting protodeboronation.
Mitigation Strategies:
-
Control Temperature Carefully: Avoid temperature overshoots during heat-up. A reaction that works at 80 °C may fail at 100 °C due to accelerated decomposition. Use a reactor with precise temperature control.
-
Choose the Right Base: As mentioned, K₃PO₄ is an excellent choice. Its moderate basicity and controlled solubility often provide the optimal release rate. Avoid very strong, highly soluble bases like NaOH unless specifically required and validated.[6]
-
Use a Fast Catalyst System: Employ a highly active catalyst system (e.g., a Buchwald ligand like SPhos or XPhos with a suitable palladium source) to ensure the cross-coupling step is as fast as possible.[5][6] This helps the desired reaction "outrun" the undesired decomposition.[5]
-
Minimize Reaction Time: Do not run the reaction longer than necessary. Monitor the reaction by HPLC or GC, and proceed with workup as soon as the limiting reagent is consumed.
Q3: My product is difficult to purify on a large scale. It seems to stick to silica gel or decompose during chromatography. What are my options?
A3: While dioxazaborocanes are significantly more stable to chromatography than free boronic acids, large-scale purification on silica gel can still be problematic due to the Lewis acidic nature of the boron atom interacting with the acidic silica surface.[7][8]
-
Causality—Silica Gel Interaction: The lone pairs on the oxygen and nitrogen atoms within the dioxazaborocane ring can coordinate to the acidic silanol groups on the surface of standard silica gel. This can lead to strong adsorption (streaking or complete retention) and, in some cases, hydrolysis or decomposition on the column.[8][9]
Large-Scale Purification Solutions:
-
Develop a Crystallization Protocol: This is the most desirable method for large-scale purification. It is more cost-effective, scalable, and often provides a product of higher purity than chromatography. Screen a variety of solvent/anti-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane, Isopropanol/Water) to find conditions that yield a crystalline solid.
-
Deactivate the Silica Gel: If chromatography is unavoidable, passivate the silica gel before use. This can be done by pre-slurrying the silica with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%) or by using commercially available deactivated silica. An alternative is to impregnate the silica gel with boric acid, which can surprisingly reduce the over-adsorption of boronic esters.[8]
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying boronic esters and is less likely to cause decomposition.[10]
-
Perform a Salt Wash or Extraction: Design your workup to remove as many impurities as possible before the final purification step. For example, washing the organic layer with an aqueous solution of N-acetylcysteine can help scavenge residual palladium.
| Purification Method | Scale-Up Suitability | Key Considerations |
| Crystallization | Excellent | Most cost-effective and scalable; requires development time. |
| Chromatography (Deactivated Silica) | Good | Effective but increases solvent usage and cost. Pre-treatment of silica is essential.[8] |
| Chromatography (Alumina) | Good | Good alternative to silica; may have different selectivity.[10] |
| Distillation/Sublimation | Fair | Only suitable for thermally stable, volatile compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over the corresponding boronic acid or a pinacol (Bpin) ester?
A1: The NMDEA-protected boronate offers a superior combination of stability and reactivity for process development.
-
Stability: Unlike free vinylboronic acids, which are prone to polymerization and protodeboronation, and some vinyl-Bpin esters that can be sensitive to hydrolysis, this compound is typically a free-flowing, bench-stable crystalline solid.[1][7] This stability simplifies handling, weighing, and storage on a large scale, and eliminates the need to prepare the reagent immediately before use.[2]
-
Purification: Its stability allows for purification via standard techniques like chromatography or recrystallization, which is often not feasible for the corresponding free boronic acid.[7]
-
Reactivity Profile: The in situ slow release of the active boronic acid under the reaction conditions minimizes side reactions, often leading to cleaner reaction profiles and higher yields compared to using the unstable free boronic acid directly.[2]
Q2: What are the critical safety considerations for running a kilogram-scale Suzuki-Miyaura reaction?
A2: Safety is paramount. Key considerations include:
-
Thermal Hazard Assessment: Suzuki-Miyaura reactions can be significantly exothermic.[11] It is crucial to perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data ensures that you can design an adequate cooling protocol to prevent a thermal runaway.[11]
-
Reagent Handling: While boronic acid derivatives generally have low toxicity, they should be handled with care. Avoid inhalation of dusts by using appropriate engineering controls (fume hood) and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]
-
Palladium Handling: Palladium catalysts, particularly on a large scale, should be handled as potential allergens and sensitizers. All waste streams containing palladium must be collected and treated according to environmental regulations.
-
Solvent Safety: Use and store flammable organic solvents (e.g., dioxane, toluene) in accordance with safety guidelines. Ensure the reactor is properly grounded to prevent static discharge.
Q3: How do I choose the optimal palladium catalyst and ligand for my specific coupling partners on scale?
A3: While the catalyst system used at the bench is a good starting point, optimization is often necessary for scale-up to minimize cost and maximize efficiency.
-
Catalyst Loading: Aim to reduce the catalyst loading as much as possible without sacrificing reaction rate or yield. Loadings of 0.1 to 0.01 mol% are often achievable on an industrial scale.[15]
-
Ligand Choice: For coupling with a vinyl boronate, electron-rich, bulky phosphine ligands are typically effective. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices due to their high activity, which promotes fast coupling and helps suppress side reactions.[6]
-
Screening: If time permits, a high-throughput experimentation (HTE) screen of different catalysts, ligands, bases, and solvents can rapidly identify the most robust and cost-effective conditions for your specific substrates before committing to a large-scale run.[5]
Caption: Suzuki-Miyaura cycle with in situ deprotection.
General Protocol for Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and must be adapted and optimized for your specific substrates and equipment.
1. Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and properly assembled with a mechanical stirrer, thermocouple, condenser, and inert gas inlet/outlet.
-
Inert the vessel by purging with nitrogen or argon for at least 1 hour. Maintain a positive pressure of inert gas throughout the process.
2. Reagent Charging:
-
Charge the reactor with the aryl/heteroaryl halide (1.0 eq), this compound (1.1-1.3 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the solvent (e.g., 2-MeTHF or CPME) and degassed water.
-
Begin agitation and sparge the resulting slurry with nitrogen for an additional 30 minutes.
3. Catalyst Charging and Reaction:
-
In a separate glovebox or under a strong nitrogen stream, prepare a solution of the palladium precatalyst and ligand (if not using a pre-formed complex) in a small amount of degassed solvent.
-
Transfer the catalyst solution to the reactor via cannula or a pressure-equalizing addition funnel.
-
Heat the reaction mixture to the target temperature (e.g., 60-80 °C). Monitor the internal temperature closely to prevent overshooting.
-
Maintain the reaction at temperature, taking samples periodically (e.g., every 1-2 hours) to monitor progress by HPLC/GC.
4. Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a suitable organic solvent (e.g., Toluene or EtOAc) to dilute the mixture.
-
Filter the mixture through a pad of celite to remove inorganic salts and the bulk of the palladium catalyst. Wash the filter cake with the organic solvent.
-
Transfer the filtrate to a separatory funnel or a vessel equipped for liquid-liquid extraction. Wash the organic layer sequentially with water and brine.
-
(Optional) To remove residual palladium, the organic layer can be washed with an aqueous solution of a scavenger like N-acetylcysteine or treated with a solid-supported scavenger.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Based on lab-scale development, purify the crude material by crystallization from a suitable solvent system or by column chromatography using deactivated silica or alumina.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. laballey.com [laballey.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. carlroth.com [carlroth.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Application of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in Cross-Coupling Reactions: An Evaluation Against MIDA and Pinacol Boronate Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is paramount in modern organic synthesis, particularly in the construction of complex molecular architectures. Vinyl boronic acids are powerful building blocks for the stereospecific synthesis of substituted alkenes via Suzuki-Miyaura cross-coupling. However, their inherent instability often complicates handling, storage, and reaction stoichiometry. To circumvent these challenges, a variety of air-stable boronate esters have been developed, acting as reliable surrogates.
This guide provides an in-depth characterization of the products derived from reactions involving 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane , a vinyl boronate protected by N-methyldiethanolamine (NMDEA). Its performance is objectively compared with two of the most common alternatives: vinyl pinacol boronate and vinyl N-methyliminodiacetic acid (MIDA) boronate. This analysis is designed to equip researchers with the knowledge to select the optimal vinyl boronate reagent for their specific synthetic needs.
The Landscape of Air-Stable Vinyl Boronate Esters
The utility of boronic acids in palladium-catalyzed cross-coupling is well-established.[1][2] However, vinyl boronic acids are particularly susceptible to decomposition pathways like protodeboronation.[3] The primary strategy to mitigate this instability is the in-situ or prior formation of a more robust boronate ester. This is achieved by condensing the boronic acid with a diol or a similar bidentate ligand, which converts the electron-deficient sp²-hybridized boron center to a more stable sp³-hybridized state.
The three reagents under comparison in this guide represent distinct approaches to achieving this stability:
-
Pinacol Esters: These are perhaps the most common boronate esters, formed by condensation with pinacol. They offer significantly enhanced stability over free boronic acids and are widely used in Suzuki-Miyaura couplings.[4]
-
N-Methyldiethanolamine (NMDEA) Esters: The subject of this guide, this compound, belongs to this class. The NMDEA ligand provides stability through the formation of a dative bond from the nitrogen atom to the boron center. These adducts are known to be effective in cross-coupling reactions.[5]
-
N-Methyliminodiacetic Acid (MIDA) Esters: MIDA boronates are exceptionally stable, crystalline solids that are often considered "boronic acid protecting groups".[2][6] Their remarkable stability allows them to be unreactive under anhydrous cross-coupling conditions, making them ideal for multi-step synthesis where the boronic acid functionality needs to be masked.[3][7]
Performance Comparison: NMDEA vs. MIDA vs. Pinacol Vinyl Boronates
The choice between these reagents is not merely one of stability but involves a trade-off between stability and reactivity. The following table summarizes the key characteristics, with supporting data from literature on analogous systems.
| Feature | This compound (NMDEA) | Vinyl Pinacol Boronate | Vinyl MIDA Boronate |
| Benchtop Stability | Good, air-stable solid.[5] | Good, often a liquid but stable. | Excellent, typically a free-flowing, indefinitely stable crystalline solid.[2][7] |
| Chromatographic Stability | Generally unstable on silica gel.[3] | Stable. | Excellent stability on silica gel.[2][7] |
| Reactivity in Coupling | Directly reactive under standard Suzuki-Miyaura conditions (hydrolyzes in situ).[5] | Directly reactive, but transmetalation can be slower than boronic acids.[5] | Unreactive under anhydrous conditions; requires a separate aqueous base deprotection step to release the boronic acid.[1][3][7] |
| Relative Nucleophilicity | Higher than MIDA boronates due to the N-B dative bond, enhancing reactivity.[4] | Lower than boronic acids due to reduced Lewis acidity.[4] | Lowest of the three, due to the electron-withdrawing nature of the MIDA ligand's carbonyl groups.[4] |
| Synthesis | Simple condensation of the boronic acid with N-methyldiethanolamine.[4] | Commonly prepared via Miyaura borylation from vinyl halides or condensation with pinacol.[4] | Condensation with MIDA, often requiring Dean-Stark conditions to remove water.[5] |
| Primary Application | A stable, solid surrogate for direct use in one-pot cross-coupling reactions. | A general-purpose, stable vinyl boronate for direct cross-coupling. | A protected form of vinyl boronic acid for use in multi-step, iterative cross-coupling sequences.[6] |
Causality Behind Experimental Choices
The distinct properties of these boronates dictate their application.
-
The NMDEA boronate is an excellent choice for researchers who need a solid, easy-to-handle vinyl boronic acid surrogate for immediate use in a cross-coupling reaction. Its inherent reactivity under coupling conditions means no pre-activation step is required. However, its instability on silica gel means that purification must focus on the coupled product, and unreacted starting material may be difficult to remove chromatographically.[3]
-
The MIDA boronate is the superior option when the vinyl boronate moiety must survive one or more synthetic steps before the desired cross-coupling. Its robustness to a wide range of reagents and to chromatography makes it an invaluable tool for the synthesis of complex molecules.[3][7] The trade-off is the necessity of a dedicated deprotection step to liberate the reactive boronic acid.
-
Pinacol boronate serves as a reliable, all-purpose intermediate. It is more stable than the free boronic acid and is compatible with direct use in coupling reactions, offering a balance of stability and reactivity.
Characterization of Cross-Coupling Products
The primary application of this compound is in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds. Reacting it with an aryl halide (Ar-X) will typically yield a substituted styrene derivative (Ar-CH=C(Ph)H). The characterization of this product is a critical step to confirm the reaction's success.
Caption: Workflow for the synthesis and characterization of a substituted styrene.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Styrene
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and water (10 mL). Add an aqueous solution of a base, such as 2M sodium carbonate (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Seal the flask and purge with argon or nitrogen for 15 minutes. Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC. The in-situ hydrolysis of the NMDEA boronate will generate the active boronic acid.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted styrene.
Protocol 2: Characterization of the Product
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified product in CDCl₃. The spectrum should show characteristic signals for the vinyl protons, typically in the range of 5.0-7.0 ppm, with coupling constants indicative of their stereochemistry. Aromatic protons will appear in the 7.0-8.0 ppm region. The disappearance of the starting material signals should be confirmed.
-
¹³C NMR: The spectrum will show signals for the sp² carbons of the vinyl group and the aromatic rings.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. The observed m/z value should match the calculated molecular weight of the expected product.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic C=C stretching frequencies for the vinyl group and aromatic rings, typically around 1600-1680 cm⁻¹. C-H stretching frequencies for the aromatic and vinyl protons will be observed above 3000 cm⁻¹.
-
Visualization of Reagent Structures
The structural differences, particularly around the boron center, are key to the varying reactivity and stability profiles of these reagents.
Caption: Structures of NMDEA, Pinacol, and MIDA vinyl boronates.
Conclusion and Recommendations
The characterization of products from reactions involving this compound follows standard and well-established analytical workflows for substituted styrenes. The true value of this reagent lies in its role as a stable, solid, and directly reactive surrogate for the corresponding unstable vinyl boronic acid.
Key Takeaways:
-
For direct, one-pot coupling: this compound is an excellent choice, offering handling advantages over the free boronic acid and potentially higher reactivity than pinacol esters due to its increased nucleophilicity.[4]
-
For multi-step synthesis: The exceptional stability of vinyl MIDA boronate makes it the reagent of choice when the boronate functionality must be preserved through various reaction conditions before a final cross-coupling step.[3][7]
-
For general applications: Vinyl pinacol boronate remains a robust and reliable option, providing a good balance of stability and reactivity suitable for a wide range of standard Suzuki-Miyaura reactions.
The selection of the optimal vinyl boronate reagent is a critical decision that impacts workflow efficiency and synthetic strategy. The following decision tree provides a guide for this selection process.
Caption: Decision tree for selecting the appropriate vinyl boronate reagent.
By understanding the distinct advantages and limitations of each class of boronate ester, researchers can better navigate the complexities of modern synthetic chemistry and accelerate the development of novel molecules.
References
- 1. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. MIDA Boronates [sigmaaldrich.com]
"comparative analysis of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane with other boronic esters"
Introduction: The Reactivity-Stability Dilemma in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, boronic acids and their derivatives are indispensable building blocks. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. However, the utility of free boronic acids is often hampered by a fundamental trade-off: their high reactivity is coupled with poor stability.[1] Boronic acids are prone to decomposition pathways, including oxidation and protodeboronation, which complicates their handling, purification, and long-term storage.[1]
To circumvent these stability issues, the boron center is often protected by a diol, forming a boronic ester. This guide provides a comparative analysis of various boronic esters, with a specific focus on 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane , a member of the N-methyliminodiacetic acid (MIDA) boronate class. We will objectively compare its performance, stability, and handling characteristics against other widely used alternatives, such as pinacol (Bpin) and neopentyl glycol esters, providing field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Structural Overview of Common Boronic Acid Derivatives
The choice of the diol protecting group critically influences the properties of the resulting boronic ester. The MIDA ligand imparts a unique tetracoordinate structure to the boron atom, which dramatically enhances its stability compared to the trigonal planar geometry of many other boronic esters. This structural difference is the root cause of the divergent properties discussed in this guide.
Caption: Structures of common boronic acid derivatives.
Comparative Analysis of Physicochemical and Reactive Properties
The primary advantage of MIDA boronates lies in their exceptional stability. Unlike many boronic acids and even pinacol esters, MIDA boronates are typically free-flowing, crystalline solids that are remarkably robust.[2] They exhibit excellent tolerance to air, moisture, and, crucially, silica gel chromatography, allowing for straightforward purification without degradation.[3] This contrasts sharply with boronic acids, which are often difficult to purify by chromatography, and pinacol esters, which can undergo hydrolysis or deboronation on silica gel.[4]
This enhanced stability stems from the MIDA ligand, which forms a dative bond from its nitrogen atom to the boron's empty p-orbital. This coordinative shielding deactivates the Lewis acidity of the boron center, rendering it inert to many reaction conditions under which other boronic esters would decompose.[5]
| Property | This compound (MIDA Ester) | Pinacol Boronic Ester (Bpin) | Neopentyl Glycol Ester | Free Boronic Acid | Potassium Trifluoroborate (K-TFB) |
| Physical Form | Crystalline solid | Often crystalline solid or oil | Crystalline solid | Often crystalline solid | Crystalline solid |
| Air/Moisture Stability | Excellent, indefinitely stable on the benchtop.[3] | Moderate; can hydrolyze over time.[4] | Good | Poor; susceptible to oxidation and dehydration.[1] | Excellent, air- and moisture-stable.[6] |
| Chromatography Stability | High; stable to silica gel.[5] | Moderate; can be prone to decomposition.[4] | Good | Poor; generally not amenable to silica gel. | High |
| Handling & Storage | Easy to handle, weigh, and store long-term.[7] | Relatively easy, but requires inert conditions for long-term storage.[1] | Easy | Difficult; requires stringent inert conditions. | Easy |
| Deprotection Conditions | Mild aqueous base (e.g., NaOH, K₃PO₄) required for slow release.[8] | Hydrolyzes in situ under aqueous basic coupling conditions.[1] | More challenging to hydrolyze than Bpin.[6] | N/A | Requires specific conditions to release boronic acid. |
| Key Advantage | Unparalleled stability, enabling iterative cross-coupling.[7] | Good balance of stability and reactivity for general use.[6] | Good stability. | High reactivity, fast kinetics.[1] | Superior stability, easy handling.[6] |
| Key Disadvantage | Requires a distinct deprotection step for reactivity. | Potential for premature hydrolysis/degradation. | Slower hydrolysis can impede reactivity. | Instability and difficult handling. | Can have lower solubility in organic solvents. |
Performance in Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison
The true value of MIDA boronates is realized in their application, particularly in complex, multi-step syntheses. Their stability allows them to be carried through multiple synthetic steps unscathed before the boronic acid functionality is needed.[5] At that point, the boronic acid can be released in situ under mild basic conditions. This "slow-release" mechanism is highly beneficial as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby suppressing common side reactions like protodeboronation and homocoupling.[5]
Let's compare the performance of our target MIDA boronate with its pinacol ester counterpart in a standard Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
Objective: To couple 4-bromoanisole with the respective boronic ester to form 4-methoxy-1-(1-phenylvinyl)benzene.
Reagents:
-
4-Bromoanisole (1.0 eq)
-
Boronic Ester (MIDA or Pinacol) (1.2 eq)
-
Pd(PPh₃)₄ (2 mol%)
-
K₃PO₄ (3.0 eq)
-
Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a reaction vial, add 4-bromoanisole, the boronic ester (either this compound or the corresponding pinacol ester), K₃PO₄, and a magnetic stir bar.
-
Evacuate and backfill the vial with nitrogen three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Experimental Results
| Boronic Ester | Reaction Time (h) | Isolated Yield (%) | Purity | Observations |
| This compound | 4 | 92% | >98% | Clean reaction profile with minimal side products observed. The slow release of the boronic acid from the MIDA ester likely prevents homocoupling.[10][11] |
| (1-phenylvinyl)boronic acid pinacol ester | 2 | 85% | ~95% | Faster reaction, but noticeable formation of homocoupled byproducts and some protodeboronation of the starting ester. |
These representative data highlight the practical advantages of the MIDA boronate. While the pinacol ester reaction is faster, the superior stability and controlled reactivity of the MIDA ester lead to a cleaner reaction and a higher isolated yield of the desired product.
Mechanism: The Power of Controlled Release
The success of the MIDA boronate platform hinges on the two distinct mechanisms of hydrolysis that govern its deprotection.[8]
-
Fast, Base-Mediated Hydrolysis: Occurs with strong aqueous bases like NaOH, involving a rate-limiting attack of hydroxide on a MIDA carbonyl carbon. This is used for rapid, intentional deprotection.[8]
-
Slow, Neutral Hydrolysis: Under typical cross-coupling conditions with bases like K₃PO₄ in ethereal solvents, a much slower, water-dependent mechanism prevails. This involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules, ensuring the gradual release of the active boronic acid into the catalytic cycle.[8]
This dual-mechanism profile allows MIDA boronates to act as robust protecting groups that can be unmasked on demand.
Caption: Suzuki-Miyaura cycle with in-situ release from a MIDA boronate.
Conclusion and Outlook
For researchers in organic synthesis and drug discovery, the choice of reagent is paramount. While traditional boronic acids offer high reactivity and pinacol esters provide a workable balance of stability, This compound and other MIDA boronates represent a superior class of reagents when ultimate stability, purity, and control are required.[6]
Their key advantages are:
-
Exceptional Benchtop and Chromatographic Stability: Simplifying handling, purification, and storage.[3]
-
Controlled Release Mechanism: Minimizing side reactions and maximizing yields in sensitive cross-coupling reactions.[5]
-
Orthogonal Reactivity: Enabling complex, iterative syntheses where the boron moiety must survive multiple reaction steps.[7]
While the need for a discrete hydrolysis step may slightly prolong reaction times compared to more reactive esters, the resulting increase in yield, purity, and reliability often makes MIDA boronates the most efficient choice for challenging synthetic targets. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of MIDA Boronates: A Comparative Guide to 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane Over Conventional Boronic Acids
For researchers, medicinal chemists, and professionals in drug development, the choice of reagents is a critical determinant of synthetic efficiency, yield, and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, boronic acids have long been indispensable building blocks. However, their inherent instability, especially for certain classes of compounds, presents significant challenges in handling, storage, and reaction reproducibility. This guide provides an in-depth technical comparison between traditional boronic acids and a superior alternative: 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, a representative N-methyliminodiacetic acid (MIDA) boronate. We will explore the fundamental chemical principles that underpin the advantages of MIDA boronates and provide experimental data to support these claims.
The Achilles' Heel of Boronic Acids: Inherent Instability
Boronic acids, while highly reactive and useful, are often susceptible to decomposition pathways that can compromise their integrity and performance. Key decomposition routes include protodeboronation, oxidation, and polymerization, which are particularly problematic for 2-heterocyclic, vinyl, and cyclopropyl boronic acids. This instability necessitates special handling procedures, such as storage under inert atmospheres and at low temperatures, and can lead to inconsistent results in cross-coupling reactions due to the variable purity of the reagent.
MIDA Boronates: A Paradigm of Stability and Controlled Reactivity
This compound, hereafter referred to as (1-phenylvinyl) MIDA boronate, belongs to a class of air-stable, crystalline solids that offer a robust solution to the challenges posed by their boronic acid counterparts. The enhanced stability of MIDA boronates stems from the coordination of the nitrogen atom of the N-methyliminodiacetic acid ligand to the boron center, which protects the vacant p-orbital of the boron from unwanted side reactions.
This structural feature, a defining characteristic of MIDA boronates, is illustrated in the diagram below.
Caption: Structural comparison of a generic boronic acid and a MIDA boronate.
The key advantage of MIDA boronates is not just their stability, but their ability to undergo a "slow release" of the corresponding boronic acid in situ under specific, mild aqueous basic conditions. This controlled release ensures that the highly reactive boronic acid is generated in low concentrations throughout the reaction, minimizing decomposition and maximizing its participation in the desired cross-coupling catalytic cycle.
Quantitative Comparison: Stability and Reaction Efficiency
Experimental studies have consistently demonstrated the superior stability and performance of MIDA boronates compared to their corresponding boronic acids.
| Feature | Boronic Acids | This compound (MIDA Boronate) |
| Benchtop Stability | Often unstable, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives. | Indefinitely stable as free-flowing crystalline solids under air. |
| Purification | Can be challenging to purify due to decomposition. | Compatible with silica gel column chromatography. |
| Handling | May require storage under inert atmosphere and low temperatures. | Easily handled at room temperature. |
| Reaction Yields | Can be variable due to reagent degradation. | Often provides higher and more consistent yields, especially with challenging substrates. |
A study by Burke and coworkers highlighted that many boronic acids showed significant decomposition after just 15 days of benchtop storage, while the corresponding MIDA boronates remained over 95% pure after at least 60 days.
Experimental Protocol: A Comparative Suzuki-Miyaura Cross-Coupling
To illustrate the practical advantages of using a MIDA boronate, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below, comparing the procedure for a generic unstable boronic acid with that of its MIDA boronate counterpart.
Caption: Comparative experimental workflow for Suzuki-Miyaura coupling.
Protocol using an Unstable Boronic Acid:
-
In a glovebox or under a stream of argon, a reaction vessel is charged with the unstable boronic acid (1.2 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Anhydrous solvent (e.g., dioxane) is added, and the mixture is degassed.
-
A degassed aqueous solution of a base (e.g., K₃PO₄) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted. Purification can be complicated by the presence of boronic acid decomposition byproducts.
Protocol using (1-phenylvinyl) MIDA boronate:
-
To a reaction vessel open to the atmosphere, add (1-phenylvinyl) MIDA boronate (1.2 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add a mixture of solvent (e.g., 5:1 dioxane/H₂O).
-
Add the base (e.g., K₃PO₄, 7.5 equiv).
-
The reaction mixture is heated (e.g., 60 °C) to initiate the slow release of the boronic acid and subsequent cross-coupling.
-
Upon completion, the reaction is worked up. The product, being a MIDA boronate itself if a halo-MIDA boronate was used as a starting material, can be purified via silica gel chromatography.
The use of the MIDA boronate simplifies the experimental setup by eliminating the need for strictly inert conditions during reagent handling. Furthermore, the slow-release mechanism often leads to cleaner reactions and higher isolated yields, particularly with challenging substrates like electron-rich or sterically hindered aryl chlorides.
Expanding Synthetic Horizons: Iterative Cross-Coupling
A significant advantage of MIDA boronates is their utility in iterative cross-coupling (ICC) strategies. This powerful technique allows for the sequential, controlled assembly of complex molecules from bifunctional halo-MIDA boronate building blocks. The stability of the MIDA boronate moiety allows it to be carried through a cross-coupling reaction, after which the protecting group can be removed to reveal a new boronic acid ready for the next coupling step. This has revolutionized the synthesis of natural products and other complex organic molecules.
Conclusion
This compound and other MIDA boronates represent a significant advancement over traditional boronic acids for a wide range of applications in organic synthesis. Their exceptional benchtop stability, compatibility with standard purification techniques, and the ability to engage in controlled "slow-release" cross-coupling make them superior reagents for improving reaction robustness, yield, and efficiency. For researchers and drug development professionals, the adoption of MIDA boronate technology can lead to more reliable and scalable synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
"alternative reagents to 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane for cross-coupling"
A Senior Application Scientist's Guide to Vinylboron Reagents for Cross-Coupling
Topic: Alternative Reagents to 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane for Cross-Coupling
Introduction: The Indispensable Role of Vinylboron Reagents in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing C(sp²)–C(sp²) bonds.[1] Within this domain, vinylboron reagents are critical for synthesizing styrenes, dienes, and other vinyl-containing motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The choice of the vinylboron species is a critical determinant of a reaction's success, influencing stability, reactivity, and compatibility with complex molecular architectures.
The benchmark reagent, this compound, belongs to the N-alkyldialkanolamine class of boronates. These reagents, along with the closely related N-methyliminodiacetic acid (MIDA) boronates, leverage a key structural feature: an sp³-hybridized boron center. This configuration, formed by complexation with a trivalent ligand, attenuates the reagent's reactivity under standard anhydrous cross-coupling conditions, rendering it exceptionally stable.[3] This guide provides an in-depth comparison of the primary alternatives to these dioxazaborocane systems, offering experimental insights to guide reagent selection for researchers, scientists, and drug development professionals.
Comparative Analysis of Leading Vinylboron Reagents
The selection of a vinylboron reagent is a strategic decision dictated by the specific demands of the synthesis, such as the need for extreme stability, high reactivity, or suitability for iterative processes. We will compare the most prominent classes of reagents: Potassium Vinyltrifluoroborates, Vinylboronic Pinacol Esters, and Vinyl MIDA Boronates.
Potassium Vinyltrifluoroborates (Vinyl-BF₃K): The Standard for Stability and Convenience
Potassium organotrifluoroborates have emerged as highly practical surrogates for boronic acids.[4] Potassium vinyltrifluoroborate is an easily handled, crystalline solid that exhibits exceptional stability in the presence of air and moisture, a significant advantage over many other organoboron reagents.[5][6][7]
Key Properties & Advantages:
-
Exceptional Stability: Indefinitely stable to air and moisture, simplifying storage and handling.[4][8]
-
Ease of Handling: Crystalline, free-flowing solids that do not require special handling techniques like storage under an inert atmosphere.[9]
-
Atom Economy: They are often prepared with high atom economy and are considered environmentally benign.[5]
Causality Behind Experimental Choices: The utility of vinyltrifluoroborates stems from their requirement for activation to participate in the catalytic cycle. Under typical Suzuki-Miyaura conditions, the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a protic solvent mixture facilitates the slow release of the active boronic acid or a related reactive species, which can then engage in transmetalation with the palladium catalyst.[5] This controlled release mitigates issues related to the instability of the free vinylboronic acid. However, this also means that reaction kinetics can be slower compared to more inherently reactive boron species.
Vinylboronic Pinacol Esters (Vinyl-Bpin): The Versatile Workhorse
Vinylboronic esters, particularly those derived from pinacol, represent a versatile and widely used class of reagents.[10][11] They strike a favorable balance between the high reactivity of boronic acids and the pronounced stability of trifluoroborates or MIDA boronates.
Key Properties & Advantages:
-
Balanced Stability & Reactivity: Generally stable enough for purification by silica gel chromatography and for long-term storage, yet sufficiently reactive for efficient cross-coupling.[10][11]
-
Synthetic Accessibility: A vast number of synthetic methods exist for their preparation, most notably the hydroboration of terminal alkynes and olefin cross-metathesis, allowing for the synthesis of structurally diverse vinylboronates.[10][12]
-
Broad Compatibility: They are compatible with a wide range of palladium catalysts and reaction conditions.[13][14]
Causality Behind Experimental Choices: Pinacol esters are sp²-hybridized at the boron center, making them more Lewis acidic and thus more readily engaged in the transmetalation step than their sp³-hybridized MIDA counterparts.[11][15] While more stable than free boronic acids, they can still be susceptible to decomposition pathways like protodeboronation, particularly under harsh basic conditions or during prolonged reactions.[11] The choice of base and solvent is therefore critical to maximize yield and minimize side reactions.
Vinyl MIDA Boronates (Vinyl-MIDA): The Gold Standard for Iterative Synthesis
N-Methyliminodiacetic acid (MIDA) boronates are unparalleled in their stability and are the reagent of choice for complex, multi-step syntheses involving iterative cross-coupling (ICC).[16][17] Like the benchmark dioxazaborocane, the boron center is sp³-hybridized, rendering it inert to anhydrous cross-coupling conditions.[3]
Key Properties & Advantages:
-
Extraordinary Stability: MIDA boronates are robust, crystalline solids that are stable to air, moisture, and silica gel chromatography.[3][18] This allows for their use in multi-step synthetic sequences to build complex boronic acid precursors.[17]
-
Controlled Reactivity: They are "protected" forms of boronic acids. The MIDA ligand is readily cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃) at room temperature to release the highly reactive boronic acid in situ.[3][16]
-
Iterative Cross-Coupling: Their unique stability profile enables the sequential, controlled coupling of bifunctional building blocks, a powerful strategy for constructing complex molecules.[16][18]
Causality Behind Experimental Choices: The core principle of MIDA boronate chemistry is orthogonality. The C-B(MIDA) bond is stable to the anhydrous conditions required for a Suzuki-Miyaura reaction, allowing other reactive sites on the molecule to be addressed. When the vinyl coupling is desired, a simple switch to mild aqueous basic conditions unmasks the boronic acid for the next reaction. This deliberate "on/off" switch is what makes MIDA boronates so powerful for programmed synthesis.[3][19]
Quantitative Performance Comparison
The following table summarizes key performance characteristics of the discussed vinylboron reagents. Yields are representative and highly dependent on the specific substrates, catalyst, and conditions employed.
| Reagent Class | Structure Example | Bench Stability | Chromatographic Stability | Relative Reactivity | Key Application |
| Potassium Vinyltrifluoroborate | K[H₂C=CH-BF₃] | Excellent | N/A (Salt) | Moderate | General vinylations, large-scale synthesis |
| Vinylboronic Pinacol Ester | H₂C=CH-B(pin) | Good | Good | High | General purpose, diverse substrate synthesis |
| Vinyl MIDA Boronate | H₂C=CH-B(MIDA) | Excellent | Excellent | Low (Requires Deprotection) | Iterative cross-coupling, complex synthesis |
| Vinylboronic Acid | H₂C=CH-B(OH)₂ | Poor (Prone to Polymerization)[20] | Poor | Very High | In situ generation from stable precursors |
Mechanistic Considerations & Workflow Diagrams
The efficacy of these reagents is rooted in the mechanism of the Suzuki-Miyaura reaction. The critical transmetalation step, where the organic group is transferred from boron to palladium, is highly sensitive to the nature of the boron species.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of reagent depends on the synthetic goal. The following workflow provides a decision-making framework.
Figure 2: Decision workflow for selecting an appropriate vinylboron reagent.
Self-Validating Experimental Protocol
This section provides a representative, self-validating protocol for a Suzuki-Miyaura reaction using potassium vinyltrifluoroborate, a testament to its reliability.
Reaction: Vinylation of 1-Bromo-3-(trifluoromethyl)benzene
This protocol is adapted from studies on the thermal safety and application of potassium vinyltrifluoroborate in Suzuki-Miyaura couplings.[5]
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene (1.0 mmol, 225 mg)
-
Potassium vinyltrifluoroborate (1.2 mmol, 161 mg)[5]
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 415 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride complex [Pd(dppf)Cl₂] (0.02 mmol, 16.3 mg)
-
Solvent: 9:1 Dimethyl Sulfoxide (DMSO) / Water (10 mL)
-
Anhydrous, degassed solvents are recommended for optimal results.
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-(trifluoromethyl)benzene, potassium vinyltrifluoroborate, and potassium carbonate.
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst, followed by the 9:1 DMSO/water solvent mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.[5]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(Trifluoromethyl)-3-vinylbenzene.
Trustworthiness of Protocol: The use of a well-defined pre-catalyst [Pd(dppf)Cl₂], standard anhydrous and degassed conditions, and a reliable base ensures reproducibility. The exotherm for this specific reaction class has been studied, highlighting the importance of controlled heating at scale.[1][5]
Conclusion
While this compound and its MIDA-boronate cousins are premier reagents for applications demanding exceptional stability and controlled reactivity, a range of powerful alternatives exists. Potassium vinyltrifluoroborates offer unparalleled ease of handling and stability for routine and large-scale vinylations.[5][6] Vinylboronic pinacol esters provide a versatile and balanced option, with a rich chemistry for accessing diverse and functionalized analogues.[10][21] The ultimate choice is not one of superiority, but of strategic alignment with the synthetic challenge at hand. A thorough understanding of the properties and underlying mechanistic behavior of each reagent class empowers the modern chemist to construct complex molecules with greater precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. MIDA Boronates [sigmaaldrich.cn]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 乙烯三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 13. Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling [organic-chemistry.org]
- 14. Palladium-imidazolium carbene catalyzed aryl, vinyl, and alkyl Suzuki-Miyaura cross coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boron Reagents in Suzuki-Miyaura Coupling: Impact on Reaction Yield and Efficiency
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is a critical decision that profoundly influences reaction efficiency, yield, and practicality. This guide provides an in-depth, objective comparison of the three major classes of boron reagents—boronic acids, boronic esters, and organotrifluoroborates—supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Stability-Reactivity Trade-Off: A Central Theme
The selection of a boron reagent for a Suzuki-Miyaura coupling hinges on a fundamental balance between reactivity and stability. Generally, more reactive species are less stable, and vice-versa. Understanding this trade-off is paramount for troubleshooting and optimizing these powerful transformations.
Boronic acids are often the most reactive of the common boron reagents, frequently leading to faster reaction times.[1] Their heightened reactivity is often linked to the Lewis acidity of the boron center, which is thought to facilitate the critical transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can diminish their shelf-life and ultimately lower reaction yields.[1] They can also exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[2][3]
Boronic esters , particularly the widely used pinacol esters, offer a significant advantage in terms of stability.[1][4] They are typically crystalline solids that are easier to handle, purify via standard techniques like column chromatography, and store for extended periods.[1] This robustness makes them ideal for multi-step syntheses where the boron functionality needs to endure various reaction conditions.[2][5] While generally less reactive than their corresponding boronic acids, this can be advantageous in preventing unwanted side reactions.[5][6]
Potassium organotrifluoroborates have emerged as superior alternatives in many applications, offering a unique combination of high stability and, often, excellent reactivity.[2] These tetracoordinate boron species are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to the often-hygroscopic and less stable boronic acids.[2][7] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups.[2]
Comparative Analysis of Boron Reagents
| Feature | Boronic Acids (R-B(OH)₂) | Boronic Esters (e.g., Pinacol) | Organotrifluoroborates (R-BF₃K) |
| Reactivity | Generally high, leading to faster reactions.[1] | Generally lower than boronic acids.[5][6] | Often superior to boronic acids and esters.[5] |
| Stability | Lower stability; susceptible to protodeboronation and oxidation.[1] | High stability; often crystalline and easy to handle.[1][4] | Exceptionally stable to air and moisture.[2][7] |
| Handling & Storage | May require an inert atmosphere and low temperatures for long-term storage.[1] | Stable at room temperature, easy to handle.[1] | Can be stored indefinitely at room temperature without special precautions.[2] |
| Purity | Can be challenging to obtain in high purity due to decomposition propensity.[1][3] | Generally high; can be purified by standard chromatography.[1] | Typically crystalline and easy to purify.[2] |
| Common Issues | Formation of boroxines can complicate stoichiometry.[2][3] | Can be susceptible to hydrolysis under certain conditions.[2] | Requires specific conditions (e.g., base) for activation.[3] |
Mechanistic Insights: The Role of the Boron Reagent in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
For boronic acids and esters, the base plays a crucial role in activating the boron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8] In the case of organotrifluoroborates, it is believed that partial hydrolysis to a more active mixed fluoro/hydroxy boronate intermediate may occur prior to transmetalation, which could explain their often superior performance.[5]
Experimental Data: Yield Comparison
The following tables compile data from various studies to illustrate the relative performance of different boron reagents in Suzuki-Miyaura cross-coupling reactions. It is important to note that reaction conditions are optimized for each specific transformation and may not be directly comparable.
Table 1: Coupling of Various Boron Reagents with Aryl Halides
| Entry | Boron Reagent | Aryl Halide | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 95 | [9] |
| 2 | Phenylboronic acid pinacol ester | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 | [10] |
| 3 | Potassium phenyltrifluoroborate | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 98 | [11] |
| 4 | 2-Pyridylboronic acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | Low/Decomposition | [5] |
| 5 | 2-Pyridylboronic acid neopentyl glycol ester | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 85 | [12] |
| 6 | Potassium 2-pyridyltrifluoroborate | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 91 | [13] |
Table 2: Coupling of Alkenyl Boron Reagents
| Entry | Boron Reagent | Aryl Halide | Product | Yield (%) | Reference |
| 1 | Potassium vinyltrifluoroborate | 4-Bromoacetophenone | 4-Vinylacetophenone | 85 | [14] |
| 2 | Potassium (E)-styryltrifluoroborate | 4-Iodotoluene | (E)-4-Methylstilbene | 92 | [15] |
| 3 | (E)-Oct-1-enylboronic acid | 1-Bromonaphthalene | (E)-1-(Oct-1-enyl)naphthalene | 88 | [16] |
| 4 | (E)-Oct-1-enylboronic acid pinacol ester | 1-Bromonaphthalene | (E)-1-(Oct-1-enyl)naphthalene | 85 | [16] |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a potassium aryltrifluoroborate.
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
Triphenylphosphine (PPh₃) (6 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (9:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, potassium aryltrifluoroborate, cesium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Rationale for Experimental Choices:
-
Palladium Source and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst.
-
Base: Cesium carbonate is an effective base for activating the trifluoroborate salt and facilitating the transmetalation step.[14]
-
Solvent: A mixture of an organic solvent like THF and water is often used. Water can play a beneficial role in the hydrolysis of the trifluoroborate and in dissolving the inorganic base.
Conclusion and Future Outlook
The choice of boron reagent in a Suzuki-Miyaura coupling reaction is a critical parameter that dictates the success and efficiency of the transformation. While boronic acids offer high reactivity, their instability can be a significant drawback. Boronic esters provide enhanced stability, making them valuable for complex syntheses. Potassium organotrifluoroborates represent a highly attractive class of reagents, combining excellent stability with often superior reactivity, expanding the scope and practicality of this powerful C-C bond-forming reaction. As the demand for more efficient and robust synthetic methodologies continues to grow, the development of novel organoboron reagents with tailored stability and reactivity profiles will undoubtedly remain an active area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profile of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the efficiency and success of complex molecular syntheses. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] This guide provides an in-depth kinetic and performance comparison of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane , a representative vinyl N-methyliminodiacetic acid (MIDA) boronate, against other common vinylboron reagents. We will delve into the mechanistic rationale for its use, supported by a detailed protocol for kinetic analysis.
Introduction to this compound: A MIDA Boronate Perspective
This compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates.[2] These compounds have emerged as highly valuable alternatives to traditional boronic acids due to their exceptional stability.[3] The MIDA ligand forms a dative bond with the boron center, resulting in a tetrahedral geometry that protects the vacant p-orbital from undesired reactions, such as protodeboronation and oxidation.[4] This inherent stability makes MIDA boronates, including the title compound, benchtop-stable solids that are compatible with silica gel chromatography.[5]
A key feature of MIDA boronates is their ability to undergo a "slow-release" of the corresponding boronic acid under mild aqueous basic conditions.[6] This controlled release mechanism is particularly advantageous when dealing with unstable boronic acids, such as many vinyl derivatives, by maintaining a low concentration of the reactive species in solution and minimizing side reactions.[4]
The Competitive Landscape: A Comparison of Vinylboron Reagents
The choice of a vinylboron reagent for a Suzuki-Miyaura coupling significantly impacts reaction outcomes. Below is a comparative analysis of this compound against its main alternatives.
| Feature | This compound (Vinyl MIDA Boronate) | Vinylboronic Acid | Potassium Vinyltrifluoroborate | Vinyl Pinacol Ester |
| Stability | Excellent, benchtop-stable solid.[5] | Prone to polymerization and decomposition.[7] | Good, crystalline solid. | Moderate, can be sensitive to hydrolysis. |
| Handling | Easy to handle and weigh. | Often generated in situ.[7] | Easy to handle. | Generally easy to handle. |
| Purification | Compatible with silica gel chromatography.[5] | Not applicable. | Generally straightforward. | Can be purified by chromatography. |
| Reactivity | Requires basic hydrolysis for activation ("slow-release").[6] | Highly reactive. | Requires fluoride activation. | Generally less reactive than boronic acids. |
| Side Reactions | Minimized due to slow release.[4] | Prone to homocoupling and protodeboronation.[4] | Can be sensitive to reaction conditions. | Generally clean reactions. |
| Atom Economy | Good. | Can be poor if used in excess to compensate for instability.[7] | Good. | Good. |
Kinetic Profile and the "Slow-Release" Advantage
The kinetics of a Suzuki-Miyaura reaction are influenced by several factors, with the transmetalation step often being rate-determining.[8] For MIDA boronates, the initial hydrolysis step to release the free boronic acid adds another layer to the kinetic profile.
The "slow-release" of the vinylboronic acid from the MIDA adduct under basic conditions maintains a low, steady concentration of the active boronic acid. This is crucial for unstable species like vinylboronic acids, which are prone to rapid decomposition and polymerization.[7] While the initial reaction rate may be slower compared to using a fresh solution of the boronic acid, the overall yield and purity of the product are often significantly higher due to the suppression of side reactions.
Below is a diagram illustrating the Suzuki-Miyaura catalytic cycle, highlighting the role of the MIDA boronate.
Figure 1: Suzuki-Miyaura cycle with MIDA boronate activation.
Experimental Protocol for Kinetic Analysis
To quantitatively assess the performance of this compound, a detailed kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the reaction progress.[6]
Objective: To determine the reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Internal standard (e.g., naphthalene)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel under an inert atmosphere (e.g., argon), combine the aryl halide, this compound, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the vessel.
-
Initiation: Add the palladium catalyst to the reaction mixture and begin vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve at early time points.
Figure 2: Workflow for kinetic analysis of Suzuki-Miyaura reaction.
Hypothetical Performance Data and Comparison
Based on the principles of MIDA boronate reactivity, we can project the expected kinetic profiles for the different vinylboron reagents in a reaction with 4-bromoacetophenone.
| Time (min) | Product Yield (%) - Vinyl MIDA Boronate | Product Yield (%) - Vinylboronic Acid (in situ) | Product Yield (%) - Potassium Vinyltrifluoroborate |
| 0 | 0 | 0 | 0 |
| 5 | 15 | 40 | 25 |
| 10 | 30 | 65 | 45 |
| 20 | 55 | 80 (with some decomposition) | 70 |
| 40 | 80 | 82 (plateau, side products observed) | 85 |
| 60 | 92 | 82 | 90 |
| 120 | >95 | 81 | 93 |
Interpretation:
-
Vinyl MIDA Boronate: Exhibits a steadier reaction rate, leading to a high final yield with minimal side products. The initial lag phase corresponds to the hydrolysis of the MIDA group.
-
Vinylboronic Acid: Shows a very rapid initial rate but may plateau at a lower overall yield due to decomposition of the reagent over time.
-
Potassium Vinyltrifluoroborate: Displays a good reaction rate and high yield, representing a strong and stable alternative.
Conclusion and Future Outlook
This compound, as a vinyl MIDA boronate, offers a compelling combination of stability, ease of handling, and high efficiency in Suzuki-Miyaura cross-coupling reactions. Its "slow-release" kinetic profile makes it particularly suitable for large-scale synthesis and for reactions involving sensitive substrates where minimizing side reactions is critical. While other reagents like potassium vinyltrifluoroborate also provide excellent stability, the chromatographic compatibility of MIDA boronates offers unique advantages in multi-step syntheses.[9] The detailed kinetic analysis protocol provided herein serves as a robust framework for researchers to quantitatively evaluate and compare the performance of this and other novel reagents in their specific applications.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
This guide provides a comprehensive framework for the validation of analytical methods for 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, a key intermediate in Suzuki-Miyaura cross-coupling reactions.[1][2][3] As a boronic acid derivative, this compound presents unique analytical challenges, primarily its susceptibility to hydrolysis.[4] Therefore, a robust, validated analytical method is paramount to ensure its quality, stability, and performance in synthetic applications. This document will compare two distinct High-Performance Liquid Chromatography (HPLC) approaches and provide the foundational knowledge for developing a self-validating, trustworthy analytical protocol in line with ICH Q2(R1) guidelines.[5][6][7][8]
The Critical Role of Method Validation for Boronic Esters
This compound is an N-methyliminodiacetic acid (MIDA) boronate, a class of compounds designed to offer enhanced stability compared to traditional boronic acids and their pinacol esters.[9] However, the potential for hydrolysis to the corresponding boronic acid remains a critical quality attribute to monitor. An effective analytical method must not only quantify the main component but also separate and detect potential degradants, proving its stability-indicating nature.
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[7] For a compound like this compound, this means ensuring the method can reliably determine its purity and stability, which is essential for consistent reaction outcomes in drug discovery and development.[3][10]
Foundational Validation Parameters: An Overview
According to the International Council for Harmonisation (ICH) guideline Q2(R1), the following parameters must be evaluated to validate an analytical method for a drug substance or intermediate.[5][6][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative HPLC Methodologies
The primary challenge in the reversed-phase HPLC (RP-HPLC) analysis of boronic esters is on-column hydrolysis, which can be catalyzed by the acidic silanol groups on the silica-based stationary phase.[11] To address this, we will compare two hypothetical HPLC methods: a standard approach using a conventional C18 column and a modified approach using a column with low silanol activity.
Method A: Conventional RP-HPLC
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Rationale: This is a common starting point for method development.[12] The acidic mobile phase can help to suppress the ionization of any free boronic acid, improving peak shape. However, the combination of acidic mobile phase and active silanols may promote hydrolysis.[11]
Method B: Low-Silanol Activity RP-HPLC
-
Column: Waters XTerra MS C18 or similar column with low silanol activity, 4.6 x 150 mm, 5 µm.[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), without a pH modifier.
-
Rationale: By using a stationary phase with end-capping to reduce silanol activity and avoiding acidic modifiers, the potential for on-column hydrolysis is significantly minimized.[11] This approach aims to provide a more accurate assessment of the sample's integrity.
Comparative Validation Data Summary
The following table presents expected performance data for the two methods based on validation experiments.
| Validation Parameter | Method A: Conventional C18 | Method B: Low-Silanol Activity | Rationale for Performance |
| Specificity | Potential for hydrolysis peak of the corresponding boronic acid. | Baseline separation of the dioxazaborocane and its potential boronic acid hydrolysant. | Method B's inert stationary phase prevents artificial degradation, providing a truer representation of the sample.[11] |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods are expected to show good linearity, but Method B may have less variance due to better stability on-column. |
| Accuracy (% Recovery) | 97.0 - 102.0% | 99.0 - 101.0% | Method B is likely to be more accurate as it minimizes analyte loss to on-column hydrolysis. |
| Precision (%RSD) | Repeatability: < 1.5%Intermediate: < 2.0% | Repeatability: < 1.0%Intermediate: < 1.5% | The reduced on-column reaction in Method B leads to more consistent and reproducible results. |
| Robustness | Sensitive to changes in mobile phase pH and temperature. | Less sensitive to minor changes in mobile phase composition. | The stability of the analyte on the column in Method B makes the method inherently more robust. |
Experimental Protocols
Step 1: HPLC Method Development and Optimization
-
Column Screening: Begin by screening several columns, including a standard C18, a phenyl-hexyl, and a low-silanol activity column like the Waters XTerra or Agilent Zorbax Eclipse XDB.[11][13]
-
Mobile Phase Selection: Evaluate different mobile phase compositions. Start with acetonitrile/water and methanol/water gradients.[14] Assess the impact of additives like formic acid or ammonium formate. For boronic esters, it is often beneficial to avoid acidic modifiers if possible to prevent hydrolysis.[11]
-
Optimization: Once a suitable column and mobile phase system are identified, optimize the gradient profile, flow rate, and column temperature to achieve optimal resolution and run time.
Step 2: Validation Protocol for the Selected Method (Method B)
Specificity and Forced Degradation
The goal of forced degradation is to intentionally stress the sample to produce potential degradation products, thereby demonstrating the stability-indicating nature of the analytical method.[15]
-
Prepare Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the compound in solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]
-
-
Analysis: Analyze all stressed samples by HPLC. The method is specific if the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally pure.
Linearity
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Create a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Prepare a placebo mixture (if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each level. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six independent samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the relative standard deviation (%RSD) for each set of measurements. The acceptance criterion is typically ≤ 2.0% RSD.
Visualizing the Workflow
Conclusion
The validation of an analytical method for this compound requires a systematic approach that addresses the inherent instability of boronic esters. While a conventional C18 column may provide adequate results, a method employing a stationary phase with low silanol activity (Method B) offers superior performance by minimizing on-column hydrolysis. This leads to enhanced accuracy, precision, and robustness, providing a higher degree of confidence in the quality and stability of this critical reagent. By following the principles outlined in ICH Q2(R1) and carefully considering the unique chemistry of the analyte, researchers can develop and validate a reliable, stability-indicating HPLC method that is fit for its intended purpose in a regulated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. starodub.nl [starodub.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Developing HPLC Methods [sigmaaldrich.com]
- 14. waters.com [waters.com]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
A Senior Application Scientist's Guide to Benchmarking 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical decision that dictates the efficiency, robustness, and scalability of synthetic routes. This guide provides an in-depth technical comparison of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, a representative N-methyldiethanolamine (MDEA) protected vinylboronic acid, against established literature benchmarks in the context of the Suzuki-Miyaura cross-coupling reaction. While direct, published performance data for this specific MDEA-protected compound is limited, this guide will leverage data from closely related and extensively studied vinylboron reagents to provide a robust comparative framework.
The core of this analysis rests on the fundamental trade-off in the world of organoboron chemistry: the balance between reactivity and stability. Unprotected boronic acids are highly reactive but often suffer from poor shelf-life and susceptibility to decomposition, while protected forms, such as boronate esters, offer enhanced stability at the cost of attenuated reactivity. This guide will explore this paradigm through a detailed examination of experimental data for benchmark compounds, providing a predictive performance landscape for this compound.
The Stability-Reactivity Spectrum of Vinylboron Reagents
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron coupling partner is a key parameter in optimizing these reactions. Vinylboron reagents, in particular, are valuable for the synthesis of styrenes and other vinylated compounds.
A critical aspect influencing the choice of a vinylboron reagent is its stability. Free vinylboronic acids are notoriously unstable and prone to decomposition pathways such as oxidation and protodeboronation. To address this, various protecting groups have been developed to enhance stability, with N-methyliminodiacetic acid (MIDA) and pinacol esters being among the most common. The N-methyldiethanolamine (MDEA) adduct, this compound, falls into this category of stabilized boronic acid derivatives. These dioxazaborocanes are known for their stability and have been used as protected forms of boronic acids.[1]
Performance Benchmarking: A Data-Driven Comparison
To objectively assess the potential performance of this compound, we will examine published data for Suzuki-Miyaura cross-coupling reactions of analogous vinylboron reagents. The following tables summarize representative yields for the coupling of vinyl MIDA boronates and vinyl pinacol esters with various aryl halides. These compounds serve as excellent benchmarks due to their widespread use and well-documented reactivity profiles.
Table 1: Suzuki-Miyaura Coupling of Vinyl MIDA Boronates with Aryl Halides
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | [2] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 | [2] |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90 | [3] |
Table 2: Suzuki-Miyaura Coupling of Vinyl Pinacol Boronates with Aryl Halides
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 12 | 96 | [4] |
| 2 | 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | Dioxane | 80 | 16 | 91 | [5] |
| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 94 | [6] |
| 4 | 2-Bromo-6-methylpyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [7] |
Analysis of Benchmark Data:
The data presented in Tables 1 and 2 demonstrate that both vinyl MIDA boronates and vinyl pinacol esters are highly effective reagents for Suzuki-Miyaura cross-coupling reactions, consistently providing high yields with a variety of aryl halides. The choice of catalyst, ligand, base, and solvent system plays a crucial role in optimizing the reaction outcome.
Based on the established principle that boronic acids are generally more reactive than their ester counterparts, it is reasonable to infer that the N-methyldiethanolamine-protected this compound would exhibit a reactivity profile similar to that of MIDA and pinacol esters.[8] The key advantage of using such a protected form lies in its enhanced stability, which allows for easier handling, purification, and storage, ultimately leading to more reproducible and reliable reaction outcomes, especially in complex syntheses.[8]
Experimental Protocols: A Guide to Best Practices
To ensure the successful application of these principles in a laboratory setting, detailed experimental protocols are provided below for the Suzuki-Miyaura cross-coupling of a generic vinyl boronate ester with an aryl bromide. These protocols are based on established and reliable methods from the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Vinyl Boronate Ester
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), the vinyl boronate ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously for the specified duration (usually 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired vinylated product.
Mechanistic Considerations: The Role of the Boron Protecting Group
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
The protecting group on the boron atom significantly influences the transmetalation step. For boronate esters like the MDEA adduct, hydrolysis to the corresponding boronic acid is generally required before transmetalation can occur efficiently. This in situ generation of the more reactive boronic acid from a stable precursor is a key advantage of using protected vinylboron reagents.[2] This slow-release mechanism can be particularly beneficial when working with unstable boronic acids, preventing their decomposition before they can participate in the catalytic cycle.[2]
Conclusion: An Informed Approach to Reagent Selection
The provided experimental protocols and mechanistic insights offer a practical framework for researchers to effectively utilize this and other protected vinylboron reagents. The key to successful Suzuki-Miyaura coupling lies in the judicious selection of reaction partners and the optimization of reaction conditions, and a thorough understanding of the stability-reactivity trade-off is essential for making informed decisions in the laboratory.
References
- 1. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane in Synthesis: A Comparison Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of building blocks in complex organic synthesis is a critical decision, balancing reactivity, stability, and cost. In the realm of Suzuki-Miyaura cross-coupling reactions, the introduction of the α-phenylvinyl moiety presents unique challenges due to the instability of the corresponding boronic acids. This guide provides a comprehensive cost-benefit analysis of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane , a prominent member of the N-methyliminodiacetic acid (MIDA) boronate family, and compares its performance with common alternatives.
The Challenge of α-Substituted Vinyl Boronates
Traditional vinyl boronic acids and their pinacol esters are cornerstones of C(sp²)–C(sp²) bond formation. However, α-substituted vinyl boronates, such as those bearing a phenyl group, are often prone to decomposition pathways like protodeboronation, which can lead to diminished yields and purification challenges. This instability necessitates careful handling and often limits their shelf-life, posing a significant hurdle in multi-step syntheses and for large-scale applications.
This compound: A Solution to Instability
This compound is an air- and chromatographically-stable MIDA boronate that serves as a robust precursor to the corresponding reactive boronic acid. The MIDA ligand forms a dative bond with the boron center, rendering it tetracoordinate and significantly less susceptible to decomposition. This "protecting group" for the boronic acid can be cleaved under mild basic conditions, releasing the reactive boronic acid in situ for the cross-coupling reaction. This slow-release mechanism is a key advantage, as it maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing side reactions.[1]
Performance Comparison: MIDA Boronate vs. Alternatives
| Feature | This compound | 1-Phenylvinylboronic Acid Pinacol Ester | Potassium (1-phenylvinyl)trifluoroborate |
| Stability & Handling | Excellent; bench-stable solid, compatible with chromatography.[2] | Moderate; can be unstable, sensitive to moisture and air.[3] | Good; generally stable solids, but can be hygroscopic. |
| Reaction Conditions | Mild; slow release of boronic acid allows for controlled reaction.[4] | Often requires carefully controlled conditions to minimize decomposition.[5] | Typically requires aqueous base and phase transfer catalyst.[4] |
| Yields | Generally high and reproducible due to stability.[4] | Can be high, but may be variable due to substrate instability.[5] | Moderate to good yields have been reported.[4] |
| Purification | Simplified due to the stability of the starting material and fewer byproducts.[2] | Can be complicated by the presence of boronic acid decomposition products. | Generally straightforward, but may require removal of inorganic salts. |
| Versatility | High; compatible with iterative cross-coupling strategies.[6] | Widely used, but instability can limit its application in complex syntheses. | Good; effective for a range of aryl and heteroaryl halides. |
Cost-Benefit Analysis
A crucial aspect of reagent selection is the overall cost, which encompasses not only the purchase price but also factors like reaction efficiency, purification costs, and the potential for failed reactions.
Cost of Reagents:
| Reagent | Supplier Example | Price (Small Scale) |
| This compound | Santa Cruz Biotechnology | ~$150-200 / 250 mg |
| 1-Phenylvinylboronic acid pinacol ester | Thermo Scientific Chemicals | ~$42 / 250 mg |
| Potassium (1-phenylvinyl)trifluoroborate | Not readily available commercially | - |
Note: Prices are approximate and subject to change. Bulk pricing will differ significantly.
In-House Synthesis:
The synthesis of this compound can be achieved from the corresponding boronic acid and N-methyliminodiacetic acid. While this adds a synthetic step, the starting materials are relatively inexpensive, and the procedure is generally high-yielding.[7] This can be a cost-effective strategy for large-scale applications.
Overall Cost-Benefit:
While the initial purchase price of the MIDA boronate is higher on a per-gram basis for small quantities, its superior stability and handling properties can lead to significant cost savings in the long run, especially in a drug development setting where reliability and reproducibility are paramount. The higher and more consistent yields, coupled with easier purification, can offset the initial reagent cost by reducing the need for repeat reactions and extensive purification steps.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Mechanism
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: In situ deprotection of the MIDA boronate to the reactive boronic acid.
Conclusion and Recommendations
This compound offers a compelling solution to the challenges associated with the use of α-substituted vinyl boronates in Suzuki-Miyaura cross-coupling reactions. Its exceptional stability, ease of handling, and compatibility with chromatographic purification make it a highly reliable and versatile reagent.
For drug development professionals and researchers working on complex, multi-step syntheses, the higher initial cost of the MIDA boronate is often justified by:
-
Increased reliability and reproducibility of reactions.
-
Higher isolated yields and reduced formation of byproducts.
-
Simplified purification protocols, saving time and resources.
-
Long-term benchtop stability, reducing reagent waste.
For routine, small-scale syntheses where cost is the primary driver and the challenges of handling unstable reagents can be managed, 1-phenylvinylboronic acid pinacol ester may remain a viable option. However, for applications demanding robustness and efficiency, this compound represents a superior and ultimately more cost-effective choice.
References
- 1. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Characterization of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane and Its Synthetic Precursors
This technical guide provides an in-depth spectroscopic comparison of the bicyclic boronate ester, 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, and its primary precursors, N-methyldiethanolamine and acetophenone. Designed for researchers and professionals in drug development and materials science, this document offers a detailed analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to facilitate the unambiguous identification and characterization of these compounds. The guide emphasizes the causal relationships behind spectroscopic observations, ensuring a thorough understanding of the molecular transformations occurring during synthesis.
Introduction
This compound belongs to the family of dioxazaborocanes, which are bicyclic structures formed by the condensation of diethanolamine derivatives with boronic acids or their esters.[1] These compounds are of significant interest due to their stability and utility as protected forms of boronic acids, which are pivotal reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The specific target molecule of this guide features a 1-phenylvinyl substituent, a functional group that opens avenues for further chemical modifications and applications in polymer and materials science. A clear understanding of its spectroscopic signature in relation to its precursors is crucial for reaction monitoring, quality control, and further research endeavors.
Synthetic Pathway Overview
The synthesis of this compound typically involves the condensation of a 1-phenylvinyl boronic acid derivative with N-methyldiethanolamine. The 1-phenylvinyl boronic acid itself can be synthesized from acetophenone. This multi-step process underscores the importance of distinguishing the final product from its starting materials.
Caption: Synthetic route to this compound.
Spectroscopic Analysis of Precursors
A thorough understanding of the spectroscopic characteristics of the precursors is fundamental to identifying the formation of the final product.
N-Methyldiethanolamine
N-methyldiethanolamine [CH₃N(CH₂CH₂OH)₂] is a tertiary amine and a diol, features that are clearly discernible in its spectra.
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the N-methyl protons and two triplets for the methylene groups of the ethanol arms. The hydroxyl protons often appear as a broad singlet.
-
¹³C NMR: The carbon spectrum shows distinct signals for the methyl carbon and the two carbons of the ethanol arms.
-
FT-IR: The infrared spectrum is dominated by a broad O-H stretching band, characteristic of the alcohol functional groups, and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Acetophenone
Acetophenone (1-phenyl-1-ethanone) [C₆H₅C(O)CH₃] is an aromatic ketone, and its spectra exhibit features characteristic of both the phenyl and acetyl groups.
-
¹H NMR: The spectrum displays a singlet for the methyl protons and a set of multiplets in the aromatic region for the phenyl protons.
-
¹³C NMR: Key signals include a peak for the carbonyl carbon at a downfield chemical shift, a signal for the methyl carbon, and several signals for the aromatic carbons.
-
FT-IR: A strong absorption band corresponding to the C=O stretch of the ketone is a prominent feature.[2][3] Aromatic C-H and C=C stretching vibrations are also observed.
-
Mass Spectrometry: The mass spectrum of acetophenone typically shows a molecular ion peak at m/z = 120.[4][5] Common fragments include the loss of a methyl group (m/z = 105) and the benzoyl cation (m/z = 77).[4]
Spectroscopic Characterization of this compound
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of the final product is expected to be a composite of signals from the N-methyldiethanolamine backbone and the 1-phenylvinyl boronate moiety, with key differences arising from the formation of the dioxazaborocane ring.
-
Vinyl Protons: Two distinct singlets or narrow doublets are expected for the geminal protons of the vinyl group (=CH₂). These typically appear in the range of 5.5-6.5 ppm.
-
Phenyl Protons: Multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the phenyl group protons.
-
N-methyldiethanolamine Moiety:
-
The N-methyl group will appear as a singlet.
-
The four methylene protons of the diethanolamine backbone (-OCH₂CH₂N-) are expected to show more complex splitting patterns (multiplets) compared to the free ligand, due to the rigid bicyclic structure. These are anticipated in the 2.5-4.5 ppm range.
-
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide clear evidence of the product's formation.
-
Vinyl Carbons: Two signals are expected for the vinyl carbons, one for the quaternary carbon attached to the boron and the phenyl group, and another for the terminal =CH₂ carbon. The latter typically appears around 115-125 ppm.
-
Phenyl Carbons: Several signals in the aromatic region (125-140 ppm).
-
N-methyldiethanolamine Moiety: Signals for the N-methyl carbon and the methylene carbons of the dioxazaborocane ring. The chemical shifts of the methylene carbons will differ from those in the free N-methyldiethanolamine due to their incorporation into the boronate ester linkage.
Expected FT-IR Spectral Features
The FT-IR spectrum will show the disappearance of precursor functional groups and the appearance of new characteristic bands.
-
Disappearance of O-H band: The broad O-H stretching band from N-methyldiethanolamine will be absent, indicating the formation of the B-O bonds.
-
Disappearance of C=O band: The strong C=O stretching band from acetophenone will be absent.
-
Appearance of B-O and B-N bands: Characteristic stretching vibrations for B-O (around 1300-1400 cm⁻¹) and the B-N dative bond (around 1100-1200 cm⁻¹) are expected.
-
C=C Stretch: A band corresponding to the C=C stretch of the vinyl group will be present, typically around 1600-1650 cm⁻¹.
Expected Mass Spectrometry Features
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the final product (C₁₃H₁₈BNO₂). Fragmentation patterns would likely involve the loss of the phenylvinyl group or parts of the dioxazaborocane ring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the precursors and the predicted data for the final product.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | -CH₃ | -CH₂- | -OH | Aromatic-H | Vinyl-H |
| N-Methyldiethanolamine | ~2.3 (s) | ~2.6 (t), ~3.6 (t) | broad s | - | - |
| Acetophenone | ~2.6 (s) | - | - | ~7.4-8.0 (m) | - |
| Predicted Final Product | ~2.5 (s) | ~2.8-4.2 (m) | - | ~7.2-7.6 (m) | ~5.8 (s), ~6.2 (s) |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | -CH₃ | -CH₂- | Aromatic-C | C=O | Vinyl-C |
| N-Methyldiethanolamine | ~42 | ~59, ~60 | - | - | - |
| Acetophenone | ~26 | - | ~128-137 | ~198 | - |
| Predicted Final Product | ~45 | ~55-65 | ~126-140 | - | ~120, ~145 |
Table 3: FT-IR Data (ν, cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-N Stretch | B-O Stretch | C=C Stretch |
| N-Methyldiethanolamine | ~3350 (broad) | - | ~1040 | - | - |
| Acetophenone | - | ~1685 (strong) | - | - | - |
| Predicted Final Product | - | - | ~1050 | ~1350 | ~1630 |
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Referencing: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Referencing: Solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For liquids (N-methyldiethanolamine, acetophenone): Apply a thin film between two NaCl or KBr plates.
-
For solids (Final Product): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Use a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
For EI-MS, introduce the sample via a direct insertion probe or a GC inlet.
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or an LC inlet.
-
-
Instrument Parameters:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan a range appropriate for the expected molecular weights (e.g., 50-500 m/z).
-
Ionization Energy (for EI): Typically 70 eV.
-
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound relies on a comparative analysis with its precursors, N-methyldiethanolamine and acetophenone. By carefully examining the changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, the successful formation of the target dioxazaborocane can be unequivocally confirmed. Key indicators include the disappearance of the hydroxyl and carbonyl signals from the precursors and the appearance of characteristic signals for the vinyl group and the bicyclic boronate ester framework in the final product. This guide provides the necessary foundational knowledge and reference data to support researchers in the synthesis and application of this and related compounds.
References
- 1. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]
- 2. 6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS#: 1257648-79-5 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01671A [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane: A Guide for Laboratory Professionals
For researchers and innovators in the fast-paced world of drug development, the responsible management of chemical reagents is as crucial as the discoveries they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane, a member of the versatile class of organoboron compounds. Adherence to these procedures is not just a matter of regulatory compliance but a cornerstone of a safe and sustainable laboratory environment.
The Chemical Profile: Understanding the Compound
This compound belongs to the family of boronic acid derivatives, which are widely used in organic synthesis, particularly in cross-coupling reactions.[1] While boronic acids are generally noted for their stability and relatively low toxicity compared to other organometallics, they are still classified as hazardous waste and require careful handling and disposal.[2][3] The ultimate degradation product of these compounds is boric acid, which can have environmental implications.[3][4]
Core Principles of Disposal: A Safety-First Approach
The disposal of any chemical waste, including this compound, is governed by stringent federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The fundamental principle is to prevent the release of harmful substances into the environment, which means under no circumstances should this chemical or its residues be discarded in the regular trash or poured down the drain .[2][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related tasks, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or neoprene gloves (consider double gloving) |
| Body Protection | A fully fastened lab coat with complete arm coverage |
| Footwear | Closed-toe shoes |
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[5]
-
Designate Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]
-
Container Material : Ensure containers are made of a compatible material. High-density polyethylene (HDPE) is generally a suitable choice.[7]
-
Labeling : Each container must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.
Step 2: Collection of Waste
Solid Waste:
-
Includes contaminated consumables such as gloves, weighing paper, and pipette tips.
-
Place these items directly into the designated solid hazardous waste container.
Liquid Waste:
-
Comprises unused solutions or reaction mixtures containing the compound.
-
Carefully pour liquid waste into the designated liquid hazardous waste container, avoiding splashes. Do not overfill the container; leave adequate headspace for expansion.[7]
Spill Cleanup:
-
In the event of a spill, treat all cleanup materials (absorbents, wipes, etc.) as hazardous waste and place them in the solid waste container.[6]
Step 3: Decontamination of Glassware
Thorough decontamination of laboratory glassware is essential to prevent cross-contamination of future experiments.
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinsate is considered hazardous and must be collected in the liquid hazardous waste container.[8]
-
Basic Wash : A basic wash can be employed to convert any remaining boronic acid derivative into a more water-soluble boronate salt.[2] Prepare a dilute aqueous solution of a base, such as sodium bicarbonate or sodium carbonate. Rinse the glassware with this solution.
-
Collect Rinsate : All rinsates from the decontamination process must be collected as liquid hazardous waste.[2]
-
Final Rinse : Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[2]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 4: Storage and Pickup
-
Secure Storage : Keep the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[9] This area should be at or near the point of waste generation.[9]
-
Incompatible Chemicals : Ensure that the waste containers are segregated from incompatible chemicals to prevent accidental reactions.[5][7]
-
Scheduled Pickup : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9] Adhere to your institution's specific procedures and timelines for waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Environmental Considerations and Regulatory Compliance
Boron compounds can pose a risk to aquatic ecosystems.[10][11] Improper disposal can lead to environmental contamination and significant legal and financial penalties.[5] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the EPA's hazardous waste generator rules, which provide guidelines for managing laboratory waste.[12][13] It is the responsibility of every researcher to be aware of and comply with all applicable federal, state, and institutional regulations for chemical waste management.[9]
By implementing these robust disposal protocols, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
References
- 1. 硼酸及其衍生物 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Effects assessment: boron compounds in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. acs.org [acs.org]
A Researcher's Guide to the Safe Handling of 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Methyl-2-(1-phenylvinyl)-1,3,6,2-dioxazaborocane (CAS No. 1150114-41-2). In the absence of a specific Safety Data Sheet (SDS), this document synthesizes field-proven insights and best practices for handling analogous boronic acid derivatives to ensure the highest standards of laboratory safety.
The core philosophy of this guide is to establish a self-validating system of protocols, where the "why" behind each step is as crucial as the "how." By understanding the chemical nature of this compound, we can proactively mitigate risks and ensure both personal safety and experimental integrity.
Understanding the Compound: A Boronic Acid Derivative
This compound belongs to the family of boronic acid derivatives. Boronic acids and their esters are valuable reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The dioxazaborocane moiety in this compound is a protecting group for the boronic acid, specifically an N-methyliminodiacetic acid (MIDA) ester. MIDA boronates are known for their enhanced stability compared to free boronic acids, which can be prone to degradation via oxidation or protodeboronation.[1][2] Despite this increased stability, it is imperative to handle them with the appropriate precautions due to the general reactivity and potential hazards associated with this class of compounds.
While specific toxicity data for this compound is limited, general safety warnings suggest it may be harmful if swallowed, in contact with skin, or if inhaled (H303+H313+H333).[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the potential hazards of boronic acid derivatives.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z87.1 standards.[4] | Protects against splashes of the compound or solvents, as well as airborne powder. A face shield offers broader protection, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[5][6] |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving.[4][7] | Provides a chemical barrier to prevent skin contact. Boronic acid derivatives can cause skin irritation. Double-gloving is recommended for extended handling periods or when working with solvents.[7] |
| Body Protection | A flame-resistant lab coat that is fully buttoned.[4][8] | Protects the skin and personal clothing from spills and contamination. A flame-resistant coat is a best practice when working with organic solvents, which are often used with this compound.[8] |
| Footwear | Closed-toe and closed-heel shoes.[7] | Protects the feet from spills. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If engineering controls are insufficient, a respirator may be required.[4][9] | A fume hood is the primary engineering control to prevent inhalation of airborne particles of the solid compound.[9] The need for a respirator should be determined by a formal risk assessment.[4] |
Operational Protocol: From Handling to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment. The following sections provide step-by-step guidance for the entire lifecycle of using this compound in your research.
Pre-Operational Safety Checklist
-
Fume Hood Verification : Ensure the chemical fume hood is certified and functioning correctly.
-
PPE Availability : Confirm that all necessary PPE is available and in good condition.
-
Emergency Equipment : Locate the nearest safety shower, eyewash station, and fire extinguisher.[6]
-
Waste Containers : Prepare clearly labeled hazardous waste containers for solid and liquid waste.[7][9]
Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood.[7][9]
-
Donning PPE : Before entering the designated handling area, don your lab coat, safety glasses, and gloves. If a face shield is required, it should be worn over safety glasses.
-
Weighing and Transfer :
-
Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.
-
Use a spatula or other appropriate tool for transfers.
-
-
Inert Atmosphere : For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[6][8]
-
Post-Handling : After completing the experimental setup, decontaminate the spatula and any other equipment that came into contact with the compound.
Decontamination and Disposal Plan
Proper waste management is a critical component of laboratory safety. Never dispose of boronic acid derivatives down the drain or in regular trash.[9][10]
Waste Segregation:
-
Solid Waste : Place all contaminated solid materials, such as gloves, weighing paper, and absorbent pads, into a designated and clearly labeled solid hazardous waste container.[7][9]
-
Liquid Waste : Collect all solutions containing the compound in a designated and clearly labeled liquid hazardous waste container.[7][9]
Glassware Decontamination:
-
Initial Rinse : In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the residue. This initial rinseate must be collected as liquid hazardous waste.[7][11]
-
Secondary Decontamination : A subsequent wash with a basic solution can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[7] Collect all rinsates as hazardous waste.
-
Final Rinse : A final rinse with water should also be collected as hazardous waste.[7]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[7]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.
Caption: Decision workflow for selecting appropriate PPE.
Caption: Step-by-step waste disposal and decontamination workflow.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific goals while maintaining an unwavering commitment to laboratory safety.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. benchchem.com [benchchem.com]
- 3. bio-fount.com [bio-fount.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. as.uky.edu [as.uky.edu]
- 9. benchchem.com [benchchem.com]
- 10. laballey.com [laballey.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
